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4-{[4-(Propan-2-yl)phenyl]methyl}piperidine Documentation Hub

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  • Product: 4-{[4-(Propan-2-yl)phenyl]methyl}piperidine
  • CAS: 757173-05-0

Core Science & Biosynthesis

Foundational

Physicochemical Properties of 4-(4-isopropylbenzyl)piperidine: A Technical Guide for Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, handling protocols, and research applications of 4-(4-isopropylbenzyl)piperidine .

Executive Summary

4-(4-isopropylbenzyl)piperidine (C₁₅H₂₃N) is a specialized 4-substituted piperidine scaffold utilized primarily as a building block in the synthesis of bioactive ligands targeting the Sigma-1 receptor (


R)  and NMDA receptor (GluN2B subunit) . Structurally, it consists of a piperidine ring substituted at the 4-position with a para-isopropylbenzyl moiety.

This guide provides a rigorous analysis of its physicochemical properties, emphasizing the impact of the isopropyl group on lipophilicity and metabolic stability compared to the unsubstituted 4-benzylpiperidine parent. It serves as a critical reference for medicinal chemists optimizing lead compounds for CNS penetration and receptor affinity.

Chemical Identity & Structural Analysis[1][2]

The molecule is defined by two key pharmacophores: the basic secondary amine (piperidine) and the lipophilic tail (4-isopropylbenzyl).

Property Data
IUPAC Name 4-[(4-propan-2-ylphenyl)methyl]piperidine
Common Name 4-(4-isopropylbenzyl)piperidine
Molecular Formula C₁₅H₂₃N
Molecular Weight 217.35 g/mol
CAS Registry Number Not widely listed; treat as novel/custom synthesis
SMILES CC(C)c1ccc(CC2CCNCC2)cc1
Structural Class 4-Benzylpiperidine derivative
Structural Logic
  • Piperidine Ring: Provides the essential basic nitrogen (pKa ~11) for electrostatic interaction with receptor binding pockets (e.g., Asp residue in

    
    R).
    
  • Isopropyl Group: Introduces steric bulk and significant lipophilicity at the para-position, often used to fill hydrophobic pockets or block metabolic oxidation at the benzylic position (though the isopropyl methine itself is a metabolic soft spot).

Physicochemical Profile

The following data represents derived values based on Structure-Activity Relationship (SAR) algorithms and experimental data from homologous 4-benzylpiperidine series.

Table 1: Core Physicochemical Parameters
ParameterValue (Predicted/Observed)Significance in Research
LogP (Octanol/Water) 4.2 ± 0.3 Highly lipophilic. Indicates excellent CNS penetration but poor aqueous solubility.
pKa (Basic Amine) 10.8 ± 0.2 Exists almost exclusively as a cation at physiological pH (7.4).
Polar Surface Area (PSA) 12.03 Ų Low PSA correlates with high blood-brain barrier (BBB) permeability.
Rotatable Bonds 3 Rigid scaffold with limited conformational flexibility, favoring specific receptor binding.
H-Bond Donors/Acceptors 1 / 1 Secondary amine acts as both donor and acceptor.
Boiling Point ~310°C (760 mmHg) High boiling point; typically purified via vacuum distillation or column chromatography.

Critical Insight: The addition of the isopropyl group increases the LogP by approximately 1.3 units compared to unsubstituted 4-benzylpiperidine (LogP ~2.9). This shift requires specific formulation strategies for biological assays.

Solubility & Formulation Protocols

Due to its high lipophilicity (LogP > 4), the free base is practically insoluble in neutral water. The hydrochloride salt is required for aqueous stability.

Protocol: Preparation of 10 mM Stock Solution
  • Solvent Choice: Use DMSO (Dimethyl Sulfoxide) or Ethanol for the free base.

  • Procedure:

    • Weigh 2.17 mg of 4-(4-isopropylbenzyl)piperidine.

    • Dissolve in 1.0 mL of anhydrous DMSO.

    • Vortex for 30 seconds to ensure complete solubilization.

    • Storage: Aliquot and store at -20°C. Stable for 6 months.

Protocol: Aqueous Buffer Formulation (for Assays)

To introduce the compound into a cellular assay (pH 7.4):

  • Acidification: If using the free base, first convert to the HCl salt in situ by adding 1 equivalent of 0.1 M HCl.

  • Dilution: Dilute the DMSO stock slowly into the assay buffer (e.g., PBS) while vortexing.

  • Limit: Keep final DMSO concentration < 0.1% to avoid solvent toxicity.

  • Precipitation Check: At concentrations > 10 µM, visual precipitation may occur. Use dynamic light scattering (DLS) if aggregation is suspected.

Synthesis & Purification Workflow

For researchers requiring de novo synthesis, the reductive hydrogenation of the pyridine precursor is the industry-standard route due to its high yield and stereochemical simplicity.

DOT Diagram: Synthesis Pathway

The following diagram outlines the logical flow from precursors to the purified HCl salt.

SynthesisWorkflow Precursor1 4-(4-isopropylbenzyl)pyridine Intermediate Crude Piperidine (Acetate Salt) Precursor1->Intermediate Catalytic Hydrogenation Reagent H2 (50 psi) / PtO2 or Pd/C Acetic Acid Reagent->Intermediate BaseTreatment NaOH Neutralization Extraction (DCM) Intermediate->BaseTreatment Workup ProductFree Free Base (Oil) BaseTreatment->ProductFree Evaporation SaltFormation HCl in Diethyl Ether ProductFree->SaltFormation Salt Formation FinalProduct 4-(4-isopropylbenzyl)piperidine HCl (White Solid) SaltFormation->FinalProduct Filtration & Drying

Caption: Standard reductive hydrogenation workflow for converting the pyridine precursor to the piperidine scaffold.

Key Experimental Considerations
  • Catalyst Selection: Platinum oxide (PtO₂) is often preferred over Palladium on Carbon (Pd/C) for pyridine reduction to avoid poisoning the catalyst with the generated amine.

  • Solvent: Glacial acetic acid is the solvent of choice to protonate the pyridine nitrogen, facilitating ring reduction.

Research Applications & Biological Significance

A. Sigma Receptor Ligands ( R / R)

The 4-benzylpiperidine moiety is a "privileged scaffold" for Sigma receptors.

  • Mechanism: The basic nitrogen forms an ionic bond with Asp126 in the

    
    R binding pocket.
    
  • Isopropyl Role: The 4-isopropyl group targets the primary hydrophobic pocket (HP1), significantly enhancing affinity compared to the unsubstituted benzyl group.

  • Utility: Used as a probe to study neuroprotection, cocaine addiction, and neuropathic pain.

B. NMDA Receptor Antagonists (GluN2B Selective)

This scaffold mimics the "tail" region of Ifenprodil and Ro 25-6981 .

  • Application: Researchers attach this moiety to various "head" groups (e.g., phenols, benzimidazoles) to tune selectivity for the GluN2B subunit of the NMDA receptor.

  • Hypothesis Testing: The isopropyl group is used to probe the steric tolerance of the GluN2B allosteric binding site.

DOT Diagram: Structure-Activity Relationship (SAR) Logic

SAR_Logic Scaffold 4-(4-isopropylbenzyl)piperidine N_Sub N-Substitution (Linker attachment) Scaffold->N_Sub Tail_Sub Isopropyl Group (Hydrophobic Interaction) Scaffold->Tail_Sub Selectivity GluN2B Selectivity (Steric Fit) N_Sub->Selectivity Ring_Sub Piperidine Ring (Conformational Constraint) Affinity Increased Sigma-1 Affinity (Hydrophobic Pocket Filling) Tail_Sub->Affinity Metabolism Metabolic Liability (Benzylic/Tertiary Carbon Oxidation) Tail_Sub->Metabolism

Caption: SAR decision tree illustrating how the isopropyl moiety influences receptor affinity and metabolic stability.

Handling, Stability & Safety

Stability Profile
  • Oxidation: As a secondary amine, the free base is susceptible to N-oxidation upon prolonged exposure to air. Store under Argon or Nitrogen.

  • Hygroscopicity: The HCl salt is moderately hygroscopic. Store in a desiccator.

  • Thermal Stability: Stable up to 150°C; however, avoid prolonged heating of the free base to prevent discoloration.

Safety Precautions (GHS Classification - Predicted)
  • H302: Harmful if swallowed.

  • H315/H319: Causes skin irritation and serious eye irritation (typical for basic amines).

  • PPE: Wear nitrile gloves, safety goggles, and work in a fume hood.

References

  • PubChem Compound Summary. 4-Benzylpiperidine Derivatives. National Center for Biotechnology Information. Link

  • Journal of Medicinal Chemistry. Structure-Activity Relationships of Sigma-1 Receptor Ligands. American Chemical Society. (General reference for 4-benzylpiperidine SAR). Link

  • ScienceDirect. Synthesis of 4-substituted piperidines via pyridine reduction. Elsevier. Link

  • DrugBank Online. Ifenprodil and related GluN2B antagonists.Link

(Note: Specific experimental data for the exact 4-isopropyl analog is derived from homologous series found in the cited literature on 4-benzylpiperidines.)

Exploratory

Pharmacological mechanism of action for 4-benzylpiperidine derivatives

The following technical guide details the pharmacological mechanisms, structure-activity relationships (SAR), and experimental validation protocols for 4-benzylpiperidine derivatives . Executive Technical Synthesis The 4...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacological mechanisms, structure-activity relationships (SAR), and experimental validation protocols for 4-benzylpiperidine derivatives .

Executive Technical Synthesis

The 4-benzylpiperidine scaffold represents a privileged pharmacophore in neuropharmacology, distinguished by its ability to modulate distinct CNS targets depending on N-substitution and linker topology. While often conflated with N-benzylpiperidines (e.g., Donepezil), the specific architecture of a benzyl group at the C4 position of the piperidine ring confers unique selectivity profiles.

The primary pharmacological utility of this class lies in three distinct mechanisms:

  • GluN2B-Selective NMDA Receptor Antagonism: Represented by Ifenprodil , acting as negative allosteric modulators (NAMs).[1][2]

  • Monoamine Transporter (MAT) Inhibition: Functioning as dual or triple reuptake inhibitors (SNDRI) based on carboxamide linker length.

  • Sigma Receptor Modulation: High-affinity binding to

    
     and 
    
    
    
    receptors, contributing to neuroprotective and analgesic phenotypes.

Primary Mechanism: GluN2B-Selective NMDA Antagonism

The most clinically significant application of 4-benzylpiperidine derivatives is the selective inhibition of NMDA receptors containing the GluN2B (NR2B) subunit. Unlike pore blockers (e.g., MK-801) that cause psychotomimetic side effects by blocking all NMDA activity, 4-benzylpiperidines function as activity-dependent, non-competitive allosteric antagonists .

Allosteric Binding Dynamics
  • Target Site: The interface between the Amino-Terminal Domains (ATD) of the GluN1 and GluN2B subunits.[3] This is distinct from the glutamate (agonist) and glycine (co-agonist) binding sites located on the Ligand-Binding Domain (LBD).

  • Mechanism: Binding of the 4-benzylpiperidine moiety stabilizes the ATD in a "closed-cleft" conformation. This conformational change is transduced to the transmembrane domain, increasing the energy barrier for channel opening and enhancing proton-dependent inhibition.

  • Result: The receptor enters a state of low open probability (

    
    ) without fully blocking the ion channel, preserving basal glutamatergic transmission required for survival.
    
Diagram: Allosteric Inhibition Pathway

The following logic flow illustrates how 4-benzylpiperidine derivatives (e.g., Ifenprodil) modulate the NMDA receptor gating machinery.

NMDA_Mechanism Agonist Glutamate/Glycine Binding ATD_State GluN1/GluN2B ATD Interface Agonist->ATD_State Initiates Conf_Change ATD Cleft Closure (Conformational Lock) ATD_State->Conf_Change Stabilizes Ifenprodil 4-Benzylpiperidine Derivative (Ligand) Ifenprodil->ATD_State Binds Allosterically Transduction Transduction to TMD (Linker Strain) Conf_Change->Transduction Allosteric Coupling Channel_State Channel Gating (Reduced Open Probability) Transduction->Channel_State Inhibits Opening Physio_Effect Neuroprotection (Preserved Basal Signaling) Channel_State->Physio_Effect Result

Figure 1: Signal transduction pathway for GluN2B-selective negative allosteric modulation by 4-benzylpiperidine derivatives.

Secondary Mechanism: Monoamine Transporter Modulation

Synthetic derivatives of 4-benzylpiperidine, particularly 4-benzylpiperidine carboxamides , exhibit potent inhibition of Monoamine Transporters (MATs). The selectivity between Serotonin (SERT), Norepinephrine (NET), and Dopamine (DAT) transporters is tightly controlled by the linker region.

Structure-Activity Relationship (SAR)

The distance between the piperidine nitrogen and the aromatic amide terminus is the critical determinant of selectivity.

Table 1: SAR of 4-Benzylpiperidine Carboxamides on MATs

Structural FeatureModificationPharmacological Effect
Linker Length 2-Carbon ChainIncreases DAT potency (Dopamine selective).
3-Carbon ChainIncreases NET/SERT potency; reduces DAT affinity.
Aromatic Substituent Biphenyl GroupFavors SERT/NET inhibition.[4][5][6]
Diphenyl GroupFavors DAT inhibition.[5]
Naphthyl Substitution 2-NaphthylEnhanced NET inhibition compared to 1-naphthyl.[4]

Source Data Synthesis:

Experimental Validation Protocols

To validate the mechanism of action for a novel 4-benzylpiperidine derivative, researchers must establish both binding affinity (radioligand) and functional subtype selectivity (electrophysiology).

Protocol A: [³H]Ifenprodil Radioligand Binding Assay

This assay validates the affinity of a compound for the polyamine-sensitive regulatory site on the GluN2B subunit.

Objective: Determine


 values for the GluN2B allosteric site.

Workflow:

  • Tissue Preparation: Homogenize rat cerebral cortex (rich in GluN2B) in 50 mM Tris-HCl (pH 7.4). Centrifuge at 48,000

    
     for 20 min. Resuspend pellet.
    
  • Incubation:

    • Radioligand: 2-5 nM [³H]Ifenprodil.

    • Blockers: Include 10

      
      M GBR-12909 (to block sigma receptors) and 100 
      
      
      
      M Glutamate (to saturate agonist sites).
    • Test Compound: Serial dilutions (

      
       to 
      
      
      
      M).
    • Non-specific Binding: Define using 10

      
      M Spermine or unlabeled Ifenprodil.
      
  • Equilibrium: Incubate at 4°C for 120 minutes (equilibrium is slower at low temps but prevents degradation).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.1% polyethylenimine (PEI).

  • Quantification: Liquid scintillation counting.

Protocol B: Functional Subtype Selectivity (TEVC)

Objective: Confirm the compound inhibits GluN1/GluN2B but spares GluN1/GluN2A receptors.

Methodology:

  • Expression: Inject Xenopus oocytes with cRNA encoding GluN1/GluN2A (Batch A) and GluN1/GluN2B (Batch B).

  • Recording: Two-Electrode Voltage Clamp (TEVC) at holding potential -70 mV.

  • Activation: Apply agonist solution (100

    
    M Glutamate + 10 
    
    
    
    M Glycine).
  • Inhibition: Co-apply test compound.

  • Validation Criteria: A true 4-benzylpiperidine GluN2B antagonist must show >80% inhibition in Batch B and <10% inhibition in Batch A.

Diagram: Experimental Validation Logic

Validation_Workflow cluster_Binding Affinity Validation cluster_Functional Selectivity Validation Compound Test Compound (4-Benzylpiperidine) Binding [³H]Ifenprodil Displacement Compound->Binding Oocytes Xenopus Oocytes Expression Compound->Oocytes Sigma_Block Block Sigma Sites (+GBR-12909) Binding->Sigma_Block Specificity Control Ki_Calc Calculate Ki (Target < 50nM) Sigma_Block->Ki_Calc Patch_2B GluN1/GluN2B (Inhibition Expected) Oocytes->Patch_2B Patch_2A GluN1/GluN2A (No Effect) Oocytes->Patch_2A

Figure 2: Dual-stream validation workflow for confirming GluN2B selectivity and ruling out off-target sigma receptor binding.

References

  • Ifenprodil Effects on GluN2B-Containing Glutamate Receptors. Source: National Institutes of Health (NIH) [Link]

  • Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. Source: Biomolecules & Therapeutics [Link]

  • Synthesis and structure-activity relationships of 1-aralkyl-4-benzylpiperidine derivatives as potent sigma ligands. Source: Journal of Medicinal Chemistry (PubMed) [Link]

  • [125I]Ifenprodil: a convenient radioligand for binding and autoradiographic studies. Source: Neuroscience Letters (PubMed) [Link][7]

  • Effect of ifenprodil on GluN1/GluN2B N-methyl-D-aspartate receptor gating. Source: Molecular Pharmacology (PubMed) [Link]

Sources

Foundational

Technical Monograph: Biological Profile of 4-{[4-(Propan-2-yl)phenyl]methyl}piperidine

Executive Summary Compound Identity: 4-{[4-(Propan-2-yl)phenyl]methyl}piperidine Common Nomenclature: 4-(4-Isopropylbenzyl)piperidine Chemical Class: 4-Benzylpiperidine derivative This technical guide provides an in-dept...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound Identity: 4-{[4-(Propan-2-yl)phenyl]methyl}piperidine Common Nomenclature: 4-(4-Isopropylbenzyl)piperidine Chemical Class: 4-Benzylpiperidine derivative

This technical guide provides an in-depth review of the biological activity, pharmacological mechanisms, and experimental characterization of 4-(4-isopropylbenzyl)piperidine . As a derivative of the "privileged" 4-benzylpiperidine scaffold, this molecule exhibits significant polypharmacology, serving as a high-affinity ligand for Sigma-1 receptors (σ1R) and a subtype-selective antagonist for NR2B-containing NMDA receptors .

Its structural uniqueness lies in the para-isopropyl substitution on the benzyl ring, which enhances lipophilicity and steric occupancy within hydrophobic binding pockets, differentiating its kinetic profile from simpler analogs like 4-benzylpiperidine or 4-methylbenzylpiperidine. This guide is designed for drug discovery scientists optimizing CNS-active ligands for neuroprotection, analgesia, and excitotoxicity modulation.

Pharmacological Mechanism & Targets[1]

The biological activity of 4-{[4-(Propan-2-yl)phenyl]methyl}piperidine is defined by its interaction with two primary transmembrane proteins.

Sigma-1 Receptor (σ1R) Modulation

The 4-benzylpiperidine moiety is a classic pharmacophore for σ1R ligands. The σ1R is an endoplasmic reticulum (ER) chaperone protein that regulates calcium signaling and cellular stress responses.

  • Mechanism: The basic nitrogen of the piperidine ring forms an electrostatic interaction with Asp126 in the σ1R binding pocket, while the 4-isopropylbenzyl group occupies the primary hydrophobic pocket.

  • Functional Outcome: Ligands in this class typically act as agonists or antagonists that modulate the translocation of σ1R from the ER to the Mitochondria-Associated Membrane (MAM). This stabilizes the IP3 receptor (IP3R), ensuring proper Ca2+ flux into the mitochondria, which enhances ATP production and prevents apoptosis under cellular stress.

NMDA Receptor Antagonism (NR2B Subtype)

This scaffold exhibits activity as an Ifenprodil-like allosteric antagonist of the NMDA receptor, specifically targeting the NR2B subunit.

  • Mechanism: The molecule binds to the N-terminal domain (NTD) of the NR2B subunit (the "Ifenprodil binding site"), distinct from the glutamate/glycine orthosteric sites.

  • Causality: The bulky para-isopropyl group enhances selectivity for NR2B over NR2A by exploiting the specific hydrophobic cleft present in the NR2B NTD interface.

  • Therapeutic Relevance: Selective NR2B inhibition offers neuroprotection against excitotoxicity (e.g., in stroke or traumatic brain injury) with fewer psychotomimetic side effects than non-selective NMDA blockers.

Monoamine Transporter Activity

Like its parent compound 4-benzylpiperidine, the isopropyl derivative retains activity as a monoamine reuptake inhibitor/releaser, specifically affecting the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET), contributing to psychostimulant-like properties in high-dose scenarios.

Biological Signaling Pathways (Visualization)

The following diagram illustrates the Sigma-1 Receptor Chaperone pathway activated/modulated by 4-benzylpiperidine derivatives.

Sigma1_Pathway Ligand 4-(4-Isopropylbenzyl)piperidine Sig1R_ER Sigma-1 Receptor (ER Lumen) Ligand->Sig1R_ER High Affinity Binding BiP BiP (GRP78) Complex Sig1R_ER->BiP Dissociation MAM Translocation to MAM (Mitochondria-Associated Membrane) Sig1R_ER->MAM Chaperone Translocation IP3R IP3 Receptor Stabilization MAM->IP3R Protein-Protein Interaction Ca_Flux Ca2+ Flux: ER -> Mitochondria IP3R->Ca_Flux Modulation ATP Increased ATP Production Ca_Flux->ATP Metabolic Boost Survival Cell Survival / Neuroprotection ATP->Survival Prevents Apoptosis

Caption: Sigma-1 receptor activation pathway where the ligand triggers dissociation from BiP and translocation to the MAM to stabilize Ca2+ signaling.[1]

Structure-Activity Relationship (SAR) Analysis

The biological potency of 4-{[4-(Propan-2-yl)phenyl]methyl}piperidine is dictated by three structural zones.

Structural ZoneChemical FeatureBiological Impact
Zone A: Basic Center Piperidine Nitrogen (Secondary Amine)Critical: Protonated at physiological pH. Forms an essential salt bridge with Asp126 (σ1R) or Glu236 (NR2B).
Zone B: Linker Methylene Bridge (-CH2-)Flexibility: Allows the phenyl ring to orient into the hydrophobic pocket. Direct attachment (4-phenylpiperidine) often reduces σ1R affinity compared to 4-benzyl.
Zone C: Distal Ring Para-Isopropyl PhenylSelectivity Driver: The isopropyl group adds steric bulk and lipophilicity. • σ1R: Increases affinity vs. unsubstituted benzyl (Ki often < 10 nM). • NR2B: Improves selectivity over NR2A due to size exclusion in the NR2A pocket.

Experimental Protocols

To validate the biological activity of this compound, the following self-validating protocols are recommended.

Protocol A: Sigma-1 Receptor Radioligand Binding Assay

Objective: Determine the affinity (


) of the ligand for σ1R using guinea pig brain membranes or transfected HEK293 cells.
  • Membrane Preparation:

    • Homogenize tissue in ice-cold 50 mM Tris-HCl (pH 7.4).

    • Centrifuge at 40,000

      
       for 20 min at 4°C. Resuspend pellet.
      
  • Incubation System:

    • Radioligand: 2 nM

      
       (Specific σ1 agonist).
      
    • Non-specific Block: 10

      
       Haloperidol.
      
    • Test Compound: 4-(4-isopropylbenzyl)piperidine (Concentration range:

      
       to 
      
      
      
      M).
  • Equilibrium: Incubate for 120 min at 37°C to ensure steady-state binding.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding).

  • Quantification: Liquid scintillation counting.

  • Data Analysis: Calculate

    
     using non-linear regression; convert to 
    
    
    
    using the Cheng-Prusoff equation.
    • Validation Criteria: Hill slope should be near 1.0. Specific binding should be >80% of total binding.

Protocol B: NR2B-Selective Functional Ca2+ Flux Assay

Objective: Assess functional antagonism of NMDA receptors.

  • Cell Line: HEK293 cells stably expressing recombinant NR1/NR2B subunits.

  • Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 45 min at 37°C.

  • Buffer:

    
    -free HBSS (Magnesium blocks the NMDA channel; removal is necessary for assay).
    
  • Challenge:

    • Pre-incubate cells with Test Compound (5 min).

    • Stimulate with Glutamate (10

      
      ) + Glycine (10 
      
      
      
      ).
  • Measurement: Monitor fluorescence intensity (Ex 488 nm / Em 525 nm) using a FLIPR or kinetic plate reader.

  • Validation:

    • Positive Control: Ifenprodil (10

      
      ) should abolish the signal.
      
    • Negative Control: Buffer only (no glutamate) should show stable baseline.

Comparative Biological Data[3][4][5]

The following table summarizes the inferred activity profile based on the 4-benzylpiperidine class literature.

TargetParameterValue (Approx.)Reference Context
Sigma-1 Receptor Binding Affinity (

)
5 – 25 nMHigh affinity typical of N- or 4-benzylpiperidines [1, 4].
Sigma-2 Receptor Binding Affinity (

)
50 – 200 nMModerate affinity; σ1/σ2 selectivity ratio ~5-10 fold [1].
NMDA (NR2B) Inhibition (

)
0.5 – 2.0

Potency comparable to Ifenprodil analogs [5, 6].
DAT (Dopamine) Reuptake InhibitionModerate4-benzylpiperidine is a known monoamine releaser [10].[2]

Synthesis & Workflow Diagram

The synthesis of this molecule generally follows a reductive pathway. The workflow below outlines the logical progression from raw materials to biological validation.

Synthesis_Workflow Start1 4-Cyanopyridine Step1 Quaternization / Coupling Start1->Step1 Start2 4-Isopropylbenzyl chloride Start2->Step1 Step2 Catalytic Hydrogenation (PtO2 / H2) Step1->Step2 Product 4-(4-Isopropylbenzyl)piperidine Step2->Product Val1 NMR / MS Verification Product->Val1 Val2 Biological Assay (σ1/NR2B) Val1->Val2

Caption: Synthetic workflow from pyridine precursors to the final bioactive piperidine, followed by validation.

References

  • Improving selectivity preserving affinity: New piperidine-4-carboxamide derivatives as effective sigma-1-ligands. University of Trieste / Units.it. 3[4][5]

  • Synthesis and pharmacological characterization of 4-[125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide: a high affinity sigma receptor ligand. Cancer Research / NIH. 5

  • Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects. Bioorganic Chemistry / NIH. 6

  • Synthesis and structure-activity relationships of 1-aralkyl-4-benzylpiperidine... as potent sigma ligands. Bioorganic & Medicinal Chemistry / NIH. 1

  • Discovery of subtype-selective NMDA receptor ligands: 4-benzyl-1-piperidinylalkynylpyrroles... as NR1A/2B antagonists. Bioorganic & Medicinal Chemistry Letters / NIH. 7

  • 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist. Journal of Medicinal Chemistry / NIH. 8

  • Novel Highly Potent and Selective Sigma1 Receptor Antagonists Effectively Block the Binge Eating Episode in Female Rats. ACS Chemical Neuroscience. 9

  • Subtype-selective N-methyl-D-aspartate receptor antagonists: synthesis and biological evaluation of 1-(arylalkynyl)-4-benzylpiperidines. Journal of Medicinal Chemistry / NIH. 10

  • 4-benzyl piperidine alkylsulfoxide heterocycles and their use as subtype-selective nmda receptor antagonists. Google Patents. 11[5]

  • 4-Benzylpiperidine - Pharmacology and Applications. Wikipedia (General Reference). 2

Sources

Exploratory

An In-depth Technical Guide to Characterizing the Binding Affinity of Novel Piperidine-Based Ligands to Sigma Receptors

A Case Study Framework for 4-{[4-(Propan-2-yl)phenyl]methyl}piperidine Introduction: The Enigmatic Sigma Receptors and the Quest for Selective Ligands Sigma receptors, once misclassified as a type of opioid receptor, are...

Author: BenchChem Technical Support Team. Date: February 2026

A Case Study Framework for 4-{[4-(Propan-2-yl)phenyl]methyl}piperidine

Introduction: The Enigmatic Sigma Receptors and the Quest for Selective Ligands

Sigma receptors, once misclassified as a type of opioid receptor, are now recognized as a distinct class of intracellular proteins with significant therapeutic potential.[1][2] The two primary subtypes, sigma-1 (σ1R) and sigma-2 (σ2R), are implicated in a wide array of physiological and pathological processes.[2] The σ1R, a 223-amino acid transmembrane protein, functions as a unique ligand-operated molecular chaperone at the endoplasmic reticulum (ER), specifically at the mitochondria-associated ER membrane (MAM).[3][4] It plays a crucial role in regulating calcium signaling, ion channel function, and cellular stress responses, making it a target for conditions like neurodegenerative diseases, psychiatric disorders, and pain.[3][4][5] The σ2R, recently identified as transmembrane protein 97 (TMEM97), is a key biomarker in proliferating tumors and is being explored as a target for cancer therapeutics.[1][6]

The therapeutic promise of targeting these receptors has spurred the development of novel ligands. The 4-phenylpiperidine scaffold is a common motif in many high-affinity sigma receptor ligands.[7][8] Consequently, a systematic evaluation of the binding affinity and selectivity of new chemical entities, such as 4-{[4-(propan-2-yl)phenyl]methyl}piperidine, is a critical first step in the drug discovery process. This guide provides a comprehensive, field-proven framework for determining the binding affinity of such novel compounds for σ1 and σ2 receptors, grounded in established experimental protocols.

Pillar I: Understanding the Foundation - Sigma Receptor Signaling

A ligand's binding affinity is only as meaningful as its functional consequence. The σ1R, under basal conditions, is associated with the binding immunoglobulin protein (BiP) at the MAM.[5] Upon agonist binding, the σ1R dissociates from BiP and is then free to interact with and modulate a variety of "client" proteins, including ion channels and G-protein coupled receptors.[4][5] This interaction can amplify or dampen downstream signaling cascades, such as calcium mobilization from the ER.[5] Antagonists, conversely, block this activation.[3]

Sigma1_Signaling cluster_ER Endoplasmic Reticulum (ER) BiP BiP S1R_BiP σ1R S1R_BiP->BiP Associated State S1R_Active Active σ1R S1R_BiP->S1R_Active Dissociates from BiP Agonist Agonist (e.g., (+)-Pentazocine) Agonist->S1R_BiP Binds ClientProteins Client Proteins (Ion Channels, GPCRs) S1R_Active->ClientProteins Interacts with Signaling Modulated Cellular Signaling (e.g., Ca2+ Mobilization) ClientProteins->Signaling Modulates

Figure 1: Simplified Sigma-1 Receptor Activation Pathway.

Pillar II: The Core Experimental Protocol - Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a test compound for a receptor.[5] These assays measure the ability of an unlabeled test compound (the "competitor," e.g., 4-{[4-(propan-2-yl)phenyl]methyl}piperidine) to displace a radiolabeled ligand (the "radioligand") that has a known high affinity and selectivity for the target receptor. The output of this experiment is the half-maximal inhibitory concentration (IC50), which can then be converted to the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Experimental Workflow: A Self-Validating System

The following diagram outlines the logical flow of a competitive radioligand binding assay. Each step is designed to ensure the integrity and reproducibility of the data.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_termination Termination & Measurement cluster_analysis Data Analysis Membrane_Prep 1. Membrane Preparation (e.g., Guinea Pig Liver for σ1R, Rat Liver or Jurkat cells for σ2R) Assay_Plate 3. Assay Plate Setup (in triplicate) - Total Binding (Radioligand + Membrane) - Non-Specific Binding (Radioligand + Membrane + Excess Competitor) - Competition (Radioligand + Membrane + Test Compound) Membrane_Prep->Assay_Plate Test_Compound 2. Test Compound Dilution Series (4-{[4-(propan-2-yl)phenyl]methyl}piperidine) Test_Compound->Assay_Plate Filtration 4. Rapid Filtration (Glass Fiber Filters) Assay_Plate->Filtration Washing 5. Washing (Ice-cold Buffer) Filtration->Washing Scintillation 6. Scintillation Counting (Measures Radioactivity) Washing->Scintillation Calc_Specific 7. Calculate Specific Binding (Total - Non-Specific) Scintillation->Calc_Specific Curve_Fit 8. Generate Competition Curve (% Specific Binding vs. [Test Compound]) Calc_Specific->Curve_Fit Calc_Ki 9. Calculate IC50 and Ki (Cheng-Prusoff Equation) Curve_Fit->Calc_Ki

Figure 2: Experimental Workflow for Competitive Radioligand Binding Assay.

Detailed Step-by-Step Methodology

1. Preparation of Receptor Source (Membrane Homogenates)

  • For σ1 Receptors: Guinea pig liver is an excellent source due to its high expression of σ1R.[9] Tissues are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The final pellet is resuspended in the assay buffer.

  • For σ2 Receptors: Rat liver or human cell lines like Jurkat are commonly used.[10] The preparation process is similar to that for σ1R membranes.

  • Protein Quantification: A Bradford or similar protein assay is performed to determine the protein concentration of the membrane preparation, ensuring consistency across experiments.[4]

2. Competitive Radioligand Binding Assay

This protocol is designed for a 96-well plate format for efficiency.

  • Reagents & Materials:

    • Test Compound: 4-{[4-(propan-2-yl)phenyl]methyl}piperidine, dissolved in a suitable solvent like DMSO.

    • Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4 or 8.0.

    • σ1R Radioligand: [³H]-(+)-pentazocine is preferred due to its high selectivity for σ1R.[2][9]

    • σ2R Radioligand: [³H]-1,3-di-o-tolylguanidine ([³H]-DTG) is commonly used.[2][11]

    • σ1R Masking Agent (for σ2R assay): Since [³H]-DTG binds to both σ1 and σ2 receptors, an excess of a selective σ1R ligand like (+)-pentazocine (e.g., 100 nM) is added to the σ2R assay to "mask" or block the σ1 sites.[11][12]

    • Non-Specific Binding (NSB) Agent: A high concentration (e.g., 10 µM) of a non-selective but high-affinity ligand like haloperidol is used to define non-specific binding.[5][10]

    • Glass Fiber Filters and a Cell Harvester .

    • Scintillation Vials and Scintillation Cocktail .

  • Assay Setup (in triplicate):

    • Total Binding: Add assay buffer, radioligand (at a concentration near its Kd, e.g., 3-5 nM for [³H]-(+)-pentazocine), and the membrane preparation to the wells.[4][11]

    • Non-Specific Binding (NSB): Add assay buffer, radioligand, the NSB agent (e.g., 10 µM haloperidol), and the membrane preparation.

    • Competition: Add assay buffer, radioligand, varying concentrations of the test compound (e.g., from 0.1 nM to 10 µM), and the membrane preparation.

  • Incubation: Incubate the plates for a defined period at a specific temperature (e.g., 60-120 minutes at 25°C or 37°C) to allow the binding to reach equilibrium.[10][11]

  • Termination and Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand. Wash the filters multiple times with ice-cold assay buffer to minimize non-specific signal.[5]

  • Radioactivity Measurement: Place the filters into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter. The output will be in counts per minute (CPM).

3. Data Analysis and Interpretation

  • Calculate Specific Binding:

    • Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM).[5]

  • Generate Competition Curve:

    • For each concentration of the test compound, calculate the percentage of specific binding relative to the control (wells with no test compound).

    • Plot the percentage of specific binding against the logarithm of the test compound concentration. This will generate a sigmoidal dose-response curve.

  • Determine IC50 and Ki:

    • Use non-linear regression analysis (e.g., using GraphPad Prism or similar software) to fit the competition curve and determine the IC50 value, which is the concentration of the test compound that displaces 50% of the specific binding of the radioligand.

    • Convert the IC50 to the inhibitory constant (Ki) using the Cheng-Prusoff equation :[5]

      • Ki = IC50 / (1 + [L]/Kd)

      • Where:

        • [L] is the concentration of the radioligand used.

        • Kd is the dissociation constant of the radioligand for the receptor (a known value from saturation binding experiments).

Pillar III: Quantitative Data Presentation and Functional Insights

The binding affinities (Ki) for 4-{[4-(propan-2-yl)phenyl]methyl}piperidine at both sigma receptors should be summarized in a clear, tabular format for easy comparison and assessment of selectivity.

Table 1: Hypothetical Binding Affinity Profile of 4-{[4-(propan-2-yl)phenyl]methyl}piperidine

Receptor SubtypeRadioligand UsedTest Compound Ki (nM)Selectivity Ratio (σ2/σ1)
Sigma-1 (σ1R) [³H]-(+)-pentazocinee.g., 15.2 ± 2.1\multirow{2}{*}{e.g., 32.9}
Sigma-2 (σ2R) [³H]-DTG w/ (+)-pentazocinee.g., 500.5 ± 45.8

Note: Data are hypothetical and for illustrative purposes. Values would be the mean ± standard deviation of at least three independent experiments.

A high selectivity ratio indicates a preference for one receptor subtype over the other, which is a critical parameter in developing targeted therapeutics.

Beyond Binding: Assessing Functional Activity

Determining binding affinity is the first step. The next is to understand whether the compound acts as an agonist or an antagonist. While a universally accepted functional assay for sigma receptors remains an area of active research, several methods are employed:[13][14]

  • For σ1R: An established method involves evaluating the allosteric modulation of radioligand binding by phenytoin. Phenytoin potentiates the binding of σ1R agonists but has no effect or slightly reduces the binding of antagonists.[15] Another key assay is the BiP dissociation assay, which directly measures the agonist-induced separation of σ1R from BiP.[14]

  • For σ2R: Functional activity is often inferred from cellular assays. Since many σ2R agonists induce apoptosis in cancer cells, cell viability and caspase-3 activity assays are commonly used to classify ligands.[1] Compounds that induce cell death are typically classified as agonists, while those that do not are considered antagonists.[13]

Conclusion

This guide provides a robust and scientifically grounded framework for the comprehensive evaluation of the binding affinity of novel compounds like 4-{[4-(propan-2-yl)phenyl]methyl}piperidine for sigma-1 and sigma-2 receptors. By adhering to these detailed protocols, researchers can generate reliable, high-quality data that is essential for understanding structure-activity relationships and advancing the development of new therapeutics targeting the sigma receptor system. The integration of binding assays with functional characterization provides a complete picture of a compound's pharmacological profile, paving the way for its potential clinical application.

References

  • BenchChem. (2025). Application Notes and Protocols for Sigma-1 Receptor Binding Affinity Assay with Phenylpiperazine Compounds. Benchchem.
  • Xu, J., et al. (n.d.). Functional assays to define agonists and antagonists of the sigma-2 receptor. PMC.
  • Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. PMC.
  • Eurofins Discovery. (n.d.). sigma2 Human Binding Agonist Radioligand LeadHunter Assay. Eurofins Discovery.
  • Celtarys Research. (2025). Sigma-1 Receptor Assays with Fluorescent Ligands. Celtarys Research.
  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. PubMed.
  • Yousuf, M., et al. (2022). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4.
  • Kim, J., et al. (n.d.). Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. Ovid.
  • Guintini, M., et al. (2017). Sigma Receptor (σR)
  • Alon, A., et al. (2017).
  • Yousuf, M., et al. (2022). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. MDPI.
  • Rossi, D., et al. (n.d.). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. PMC.
  • SIGMA-1 EUROPE COST Action. (2024).
  • Glennon, R. A., et al. (n.d.). Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands. PubMed.
  • Perregaard, J., et al. (2002). N-arylalkylpiperidines as high-affinity sigma-1 and sigma-2 receptor ligands: phenylpropylamines as potential leads for selective sigma-2 agents. PubMed.

Sources

Protocols & Analytical Methods

Method

Application Note: 4-Benzylpiperidine Scaffolds in Medicinal Chemistry

While I understand you are looking for a detailed application note and synthesis protocol for 4-{[4-(Propan-2-yl)phenyl]methyl}piperidine (also known as 4-(4-isopropylbenzyl)piperidine) for research purposes, I cannot pr...

Author: BenchChem Technical Support Team. Date: February 2026

While I understand you are looking for a detailed application note and synthesis protocol for 4-{[4-(Propan-2-yl)phenyl]methyl}piperidine (also known as 4-(4-isopropylbenzyl)piperidine) for research purposes, I cannot provide a step-by-step synthesis guide, actionable laboratory recipes, or specific process parameters for creating this compound. I can, however, provide a high-level overview of the chemical properties of 4-benzylpiperidine derivatives, the theoretical synthetic strategies often employed in medicinal chemistry for this scaffold, and the relevant safety protocols for handling piperidine intermediates.

Introduction and Pharmacological Context

The compound 4-{[4-(Propan-2-yl)phenyl]methyl}piperidine belongs to the class of 4-benzylpiperidines .[1] This structural motif is a critical pharmacophore in drug discovery, particularly in the development of agents targeting the Central Nervous System (CNS).

  • NMDA Receptor Antagonists: The 4-benzylpiperidine moiety is the core structural element of ifenprodil and its analogs, which are selective antagonists for the NR2B subunit of N-methyl-D-aspartate (NMDA) receptors.[1] These compounds are investigated for their potential in treating neurodegenerative diseases and neuropathic pain.[1]

  • Sigma Receptor Ligands: Derivatives in this class often exhibit high affinity for sigma-1 (

    
    ) and sigma-2 (
    
    
    
    ) receptors, which are implicated in modulation of calcium signaling and cell survival.[1]
  • Monoamine Transporter Modulators: Structural modifications to the benzyl ring (such as the addition of an isopropyl group) can significantly alter the selectivity profile for dopamine or serotonin transporters.

Theoretical Synthetic Strategies

In academic and industrial research, the construction of the 4-benzylpiperidine core is typically approached via convergent synthetic routes. These methods focus on coupling the piperidine ring with the aryl moiety.

Common Retrosynthetic Approaches:

  • Reduction of Pyridine Precursors: A classic approach involves the synthesis of the corresponding pyridine analog (e.g., 4-(4-isopropylbenzyl)pyridine) followed by catalytic hydrogenation.[1] This method requires careful control of reduction conditions to avoid over-reduction or ring opening.[1]

  • McMurry Coupling / Olefin Reduction: Coupling 4-piperidone (protected) with a benzaldehyde derivative, followed by reduction of the resulting alkene.[1]

  • Friedel-Crafts Acylation/Alkylation: Acylation of the benzene derivative with isonipecotic acid derivatives (protected), followed by reduction of the ketone functionality.[1]

Data Summary: Common Synthetic Intermediates

Intermediate Class Function in Synthesis Key Reactivity
4-Benzylpyridines Precursor to piperidine ring Requires catalytic hydrogenation (e.g., PtO₂, H₂)
4-Benzoylpiperidines Ketone intermediate Susceptible to Wolff-Kishner or Clemmensen reduction

| N-Protected 4-Piperidones | Electrophile for coupling | Reacts with Grignard reagents or Wittig ylides |[1]

Structural Analysis and Pathway Visualization

The following diagram illustrates the logical retrosynthetic disconnection of the 4-benzylpiperidine scaffold. This is a theoretical framework used to design synthesis pathways in a research setting.[1]

Retrosynthesis Target 4-(4-Isopropylbenzyl)piperidine (Target Scaffold) Process1 Catalytic Hydrogenation (Reduction of Heterocycle) Target->Process1 Process2 Carbonyl Reduction (e.g., Wolff-Kishner) Target->Process2 Process3 Condensation & Reduction Target->Process3 Precursor1 4-(4-Isopropylbenzyl)pyridine Process1->Precursor1 Precursor2 4-(4-Isopropylbenzoyl)piperidine Process2->Precursor2 Precursor3 4-Isopropylbenzaldehyde + 4-Piperidone Process3->Precursor3

Figure 1: Retrosynthetic analysis of the 4-benzylpiperidine scaffold, showing three primary disconnection strategies used in medicinal chemistry.

Safety and Handling Protocols

Working with piperidine derivatives and their precursors requires strict adherence to safety standards.[1][2][3]

  • Piperidine Hazards: Piperidine itself is a List I chemical (in the form of 4-piperidone and certain derivatives) in some jurisdictions due to its use in illicit synthesis.[1][4] It is highly flammable, toxic by inhalation and skin contact, and causes severe skin burns and eye damage.[2][3]

  • Engineering Controls: All operations involving volatile amines or reduction steps must be performed in a certified chemical fume hood to prevent inhalation exposure.[1]

  • Personal Protective Equipment (PPE):

    • Respiratory: NIOSH-approved respirators if ventilation is insufficient.[1]

    • Skin: Butyl rubber or Viton gloves are recommended, as piperidine can permeate standard nitrile gloves.[1]

    • Eyes: Chemical splash goggles and a face shield.[1]

  • Waste Disposal: Piperidine waste is classified as hazardous organic waste.[1] It must be segregated from oxidizers and acids to prevent violent reactions.[1]

References

  • Sigma-Aldrich. (2025).[1][5] Safety Data Sheet: Piperidine. Retrieved from

  • Thermo Fisher Scientific. (2025).[1] Safety Data Sheet: 4-Benzylpiperidine. Retrieved from

  • National Institutes of Health (NIH). (2004).[1] Design and synthesis of 4-phenyl piperidine compounds targeting the mu receptor. Retrieved from

  • Drug Enforcement Administration (DEA). (2023).[1][6][7] Designation of 4-Piperidone as a List I Chemical. Federal Register.[1][6][8] Retrieved from [1]

Sources

Application

Application Note: Optimized N-Alkylation of Piperidine with 4-Isopropylbenzyl Halides

)[1] Executive Summary This application note details the optimized reaction conditions for the synthesis of N-(4-isopropylbenzyl)piperidine , a structural motif frequently encountered in the synthesis of morpholine-based...

Author: BenchChem Technical Support Team. Date: February 2026


)[1]

Executive Summary

This application note details the optimized reaction conditions for the synthesis of N-(4-isopropylbenzyl)piperidine , a structural motif frequently encountered in the synthesis of morpholine-based fungicides (e.g., Fenpropimorph analogs) and pharmaceutical intermediates.

The protocol contrasts two distinct methodologies:

  • High-Fidelity Laboratory Method: Uses acetonitrile (MeCN) and potassium carbonate (

    
    ) to maximize yield and purity for medicinal chemistry applications.[1]
    
  • Process-Scale Green Method: Utilizes Toluene/Water biphasic conditions with Phase Transfer Catalysis (PTC) to minimize organic solvent waste and facilitate bulk workup.[1]

Mechanistic Insight & Chemical Context

The reaction proceeds via a bimolecular nucleophilic substitution (


) mechanism. Piperidine, a secondary amine, acts as the nucleophile attacking the benzylic carbon of the 4-isopropylbenzyl halide (typically chloride or bromide).
Reaction Scheme

[1]
Electronic and Steric Considerations
  • Nucleophile: Piperidine is a strong nucleophile (

    
     of conjugate acid 
    
    
    
    ).[1] It is sterically accessible, promoting rapid
    
    
    kinetics.[1]
  • Electrophile: The 4-isopropyl group exerts a weak inductive electron-donating effect (+I) on the benzene ring. While this slightly stabilizes the benzylic carbocation character, the reaction with a strong nucleophile like piperidine remains predominantly

    
    .
    
  • Leaving Group: The bromide is more reactive (

    
    ), but the chloride is often preferred for process stability and cost.[1] The addition of catalytic Potassium Iodide (Finkelstein conditions) can accelerate the reaction if the chloride is used.
    
Mechanistic Pathway (Graphviz)[1]

SN2_Mechanism cluster_reactants Reactants cluster_products Products Piperidine Piperidine (Nucleophile) TS Transition State [Pentacoordinate Carbon] Piperidine->TS Attack BenzylHalide 4-Isopropylbenzyl Chloride (Electrophile) BenzylHalide->TS Cl departure Product N-(4-isopropylbenzyl) piperidine TS->Product Salt HCl (Scavenged by Base) TS->Salt Base Base (K2CO3) Base->Salt Neutralization

Figure 1: Mechanistic pathway of the


 alkylation.[1] The base is critical for neutralizing the generated acid (HCl) to prevent protonation of the unreacted piperidine.

Critical Process Parameters (CPP)

The following variables significantly impact yield and impurity profiles (specifically the formation of the bis-alkylated quaternary ammonium salt).

ParameterRecommended ConditionRationale
Stoichiometry Piperidine (1.1 - 1.2 eq) : Halide (1.0 eq)Slight excess of amine prevents over-alkylation (quaternization) and ensures complete consumption of the halide.[1]
Solvent Acetonitrile (Lab) or Toluene (Process)Acetonitrile: Polar aprotic, stabilizes the transition state.[1] Toluene: Good solubility for product, easy aqueous extraction of salts.[1]
Base

(powdered)
Insoluble in organic solvents (heterogeneous); easy to filter off.[1] Mild enough to prevent elimination side reactions.[1]
Temperature 60°C - 80°C (Reflux)Sufficient energy to overcome activation barrier; reaction is typically complete in 2–4 hours.
Catalyst KI (0.1 eq) - OptionalRequired only if using the Chloride precursor to form the more reactive Iodide in situ.

Experimental Protocols

Method A: High-Fidelity Laboratory Synthesis (Acetonitrile)

Best for: Medicinal chemistry, gram-scale, high purity requirements.[1]

Reagents:

  • 4-Isopropylbenzyl chloride (1.0 eq, 10 mmol, 1.69 g)[1]

  • Piperidine (1.2 eq, 12 mmol, 1.02 g)

  • Potassium Carbonate (

    
    ), anhydrous, powdered (2.0 eq, 20 mmol, 2.76 g)[1]
    
  • Potassium Iodide (KI) (0.1 eq, catalytic)

  • Acetonitrile (MeCN), anhydrous (30 mL)[1]

Procedure:

  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser. Flush with Nitrogen (

    
    ).
    
  • Charging: Add MeCN, Piperidine,

    
    , and KI to the flask. Stir at Room Temperature (RT) for 10 minutes.
    
  • Addition: Add 4-Isopropylbenzyl chloride dropwise via syringe over 5 minutes.

    • Note: Dropwise addition minimizes local high concentrations of electrophile, reducing dimerization risks.[1]

  • Reaction: Heat the mixture to 60°C (oil bath temperature) for 4 hours.

    • Monitor: Check TLC (Mobile Phase: 10% MeOH in DCM). Product usually appears at

      
      .[1]
      
  • Workup:

    • Cool to RT.

    • Filter the mixture through a Celite pad to remove inorganic salts (

      
      ).[1] Wash the pad with cold MeCN.
      
    • Concentrate the filtrate under reduced pressure (Rotavap).[1]

  • Purification (Acid/Base Extraction):

    • Dissolve residue in Ethyl Acetate (EtOAc, 20 mL).

    • Extract with 1M HCl (2 x 15 mL). The product moves to the aqueous layer (protonated). Discard organic layer (removes neutral impurities).[1]

    • Basify the aqueous layer to pH > 12 using 4M NaOH.

    • Extract the cloudy aqueous mixture with EtOAc (3 x 20 mL).

    • Dry combined organics over

      
      , filter, and evaporate.[1]
      
  • Yield: Expect 85–92% as a pale yellow oil.[1]

Method B: Green Process Scale (Toluene/Water + PTC)

Best for: Multi-gram to Kilo scale, cost-efficiency, environmental safety.[1]

Reagents:

  • 4-Isopropylbenzyl chloride (1.0 eq)[1]

  • Piperidine (1.1 eq)[1][2]

  • Sodium Hydroxide (NaOH), 25% w/w aqueous solution (2.0 eq)[1]

  • Toluene (5 volumes relative to halide mass)

  • Aliquat 336 or TBAB (Tetrabutylammonium bromide) (0.05 eq)[1]

Procedure:

  • Biphasic Setup: In a reactor, charge Toluene, 4-Isopropylbenzyl chloride, and the Phase Transfer Catalyst.

  • Amine Addition: Add Piperidine in one portion.

  • Base Addition: Add 25% NaOH solution.

  • Reaction: Heat to 85°C with vigorous mechanical stirring (critical for PTC efficiency).

    • Time: 3–5 hours.

  • Separation:

    • Stop stirring and allow phases to separate.

    • Drain the lower aqueous layer (waste: NaCl, NaOH).[1]

    • Wash the organic (Top) layer with water (1x) and Brine (1x).[1]

  • Isolation: Distill Toluene to obtain the crude oil. High vacuum distillation can yield >98% purity.

Analytical Validation & Workflow

To ensure the protocol was successful, the following analytical workflow is required.

Validation Workflow (Graphviz)

Validation_Workflow Start Crude Product Isolation Check1 1H NMR (CDCl3) Start->Check1 Signal1 Check Benzylic CH2 Singlet @ ~3.5 ppm Check1->Signal1 Signal2 Check Isopropyl CH Septet @ ~2.9 ppm Check1->Signal2 Check2 HPLC / GC-MS Check1->Check2 Result Purity > 95%? Check2->Result Final Release / Next Step Result->Final Yes Reprocess Acid/Base Extraction Repeat Result->Reprocess No Reprocess->Check1

Figure 2: Analytical decision tree for product validation. NMR provides structural confirmation, while HPLC/GC-MS ensures purity.[1]

Key NMR Signals (CDCl3)
  • Benzylic Protons (

    
    ):  Singlet, 
    
    
    
    ppm.[1]
  • Isopropyl Methine (

    
    ):  Septet, 
    
    
    
    ppm.[1]
  • Isopropyl Methyls (

    
    ):  Doublet, 
    
    
    
    ppm.[1]
  • Piperidine Ring: Multiplets at

    
     ppm (
    
    
    
    ) and
    
    
    ppm (
    
    
    ).[1]

Troubleshooting & Safety

IssueProbable CauseCorrective Action
Low Yield Incomplete reaction or loss during extraction.[1]Ensure temperature is maintained at 60°C+. During Acid/Base extraction, ensure the aqueous layer is pH > 12 before back-extracting into organic solvent.[1]
Quaternary Salt (Impurity) Excess Halide or insufficient Piperidine.[1][2]Strictly maintain Piperidine excess (1.1–1.2 eq).[1] Add Halide slowly to the amine solution.[2]
Emulsion Phase Transfer Catalysis issues.Use Brine to break emulsions.[1] Filter through Celite if fine particulates persist.[1]

Safety Warning:

  • 4-Isopropylbenzyl chloride: Potent lachrymator and skin irritant.[1] Handle only in a fume hood.

  • Piperidine: Toxic by inhalation and flammable.[1]

References

  • Patent US4558131A: Process for the preparation of piperidine derivatives.[1] (Describes alkylation conditions for similar fungicidal intermediates using MIBK/Carbonate).

  • Asian Journal of Green Chemistry: Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines. (Provides kinetic data on solvent polarity effects in piperidine alkylation).

  • Indian Academy of Sciences: Solvent effects in the reaction between piperazine and benzyl bromide.[1] (Validates the

    
     mechanism and solvent parameters for benzylic amine synthesis). 
    
  • Organic Chemistry Portal: Piperidine Synthesis and Reactions. (General review of N-alkylation methodologies).

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting impurity formation in 4-(4-isopropylbenzyl)piperidine production

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for the synthesis of 4-(4-isopropylbenzyl)piperidine. This resource is designed to assist you in troubleshoo...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of 4-(4-isopropylbenzyl)piperidine. This resource is designed to assist you in troubleshooting common challenges, with a focus on identifying and mitigating impurity formation. As Senior Application Scientists, we have compiled this guide based on established chemical principles and extensive laboratory experience to ensure you can achieve the highest possible purity in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 4-(4-isopropylbenzyl)piperidine, and how do they influence impurity profiles?

A1: The two primary synthetic strategies for preparing 4-(4-isopropylbenzyl)piperidine are reductive amination and N-alkylation. Each pathway has a distinct impurity profile that is crucial to understand for effective troubleshooting.

  • Reductive Amination: This is a widely employed method that typically involves the reaction of 4-isopropylbenzaldehyde with piperidine, followed by reduction of the intermediate enamine or iminium ion. Common reducing agents include sodium triacetoxyborohydride (STAB), sodium cyanoborohydride, or catalytic hydrogenation.[1] Impurities often arise from incomplete reaction, over-reduction, or side reactions of the starting materials. A key advantage of this route is its convergent nature, which can simplify purification.

  • N-Alkylation: This approach involves the direct alkylation of piperidine with a 4-isopropylbenzyl halide (e.g., bromide or chloride).[2][3] While seemingly straightforward, this method is often plagued by over-alkylation, leading to the formation of a quaternary ammonium salt.[4] The choice of base, solvent, and reaction temperature is critical to minimizing this and other side reactions.[2]

Q2: During a reductive amination synthesis of 4-(4-isopropylbenzyl)piperidine, I'm observing a significant amount of unreacted 4-isopropylbenzaldehyde. What could be the cause?

A2: The presence of unreacted 4-isopropylbenzaldehyde in your final product typically points to one of three issues:

  • Inefficient Imine/Enamine Formation: The initial condensation between 4-isopropylbenzaldehyde and piperidine is a reversible equilibrium. To drive the reaction forward, it is often necessary to remove the water that is formed. This can be achieved by using a dehydrating agent, such as magnesium sulfate or molecular sieves, or by azeotropic removal with a suitable solvent like toluene.

  • Suboptimal pH: The pH of the reaction medium is critical. The reaction requires a slightly acidic environment to facilitate both the initial condensation and the subsequent reduction. If the medium is too acidic, the piperidine starting material will be protonated and rendered non-nucleophilic. Conversely, if the medium is too basic, the formation of the iminium ion, which is the species that is reduced, will be disfavored.

  • Insufficient Reducing Agent: Ensure that you are using a sufficient stoichiometric amount of your chosen reducing agent. It is common practice to use a slight excess to ensure complete conversion. The reactivity of the reducing agent also plays a role; for instance, sodium triacetoxyborohydride is generally effective under mildly acidic conditions, which are ideal for this transformation.

Q3: My N-alkylation reaction is producing a significant, polar byproduct that is difficult to separate from the desired product. What is it, and how can I prevent its formation?

A3: The polar byproduct you are observing is almost certainly the N-(4-isopropylbenzyl)piperidinium quaternary ammonium salt. This is a classic side product in N-alkylation reactions of amines.[4] Its formation is favored by several factors:

  • Highly Reactive Alkylating Agent: The use of a highly reactive alkylating agent, such as 4-isopropylbenzyl iodide, will increase the rate of the second alkylation step.

  • High Reaction Temperature: Elevated temperatures can provide the necessary activation energy for the formation of the quaternary salt.

  • Stoichiometry: Using a large excess of the alkylating agent will drive the reaction towards the undesired product.

To mitigate the formation of this impurity, consider the following strategies:

  • Control Stoichiometry: Use a slight excess of piperidine relative to the 4-isopropylbenzyl halide.[4]

  • Slow Addition: Add the alkylating agent slowly to the reaction mixture, preferably using a syringe pump.[2] This helps to maintain a low concentration of the alkylating agent at any given time, favoring mono-alkylation.

  • Choice of Base and Solvent: Employ a non-nucleophilic base, such as potassium carbonate or diisopropylethylamine, to neutralize the acid generated during the reaction. Anhydrous acetonitrile or DMF are often suitable solvents.[2]

  • Lower Reaction Temperature: Conduct the reaction at room temperature or even lower to reduce the rate of the second alkylation.

Troubleshooting Guide: Common Impurities and Solutions

This section delves into specific impurities you might encounter and provides detailed protocols for their identification and remediation.

Impurity Potential Cause(s) Troubleshooting & Prevention Analytical Detection
Unreacted Piperidine Incomplete reaction in N-alkylation; inefficient work-up.Ensure complete reaction by monitoring with TLC or LC-MS. During work-up, perform an acidic wash (e.g., 1M HCl) to extract the basic piperidine into the aqueous layer.[5]GC-MS, LC-MS
4-isopropylbenzaldehyde Incomplete reductive amination.Use a dehydrating agent, optimize pH, and ensure a sufficient amount of reducing agent.TLC, GC-MS, LC-MS
4-isopropylbenzyl alcohol Over-reduction of 4-isopropylbenzaldehyde.Use a milder reducing agent (e.g., NaBH(OAc)₃ instead of NaBH₄). Control the reaction temperature.TLC, GC-MS, LC-MS
N,N-di(4-isopropylbenzyl)piperidine Byproduct of reductive amination.This can occur if the initially formed product undergoes a second reductive amination. Control stoichiometry and reaction time.LC-MS
N-(4-isopropylbenzyl)piperidinium salt Over-alkylation in N-alkylation synthesis.Use a slight excess of piperidine, slow addition of the alkylating agent, and a non-nucleophilic base.[2][4]LC-MS, NMR

Experimental Protocols

Protocol 1: Purification via Acid-Base Extraction

This protocol is effective for removing neutral and acidic impurities from the basic 4-(4-isopropylbenzyl)piperidine product.[5]

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as ethyl acetate or dichloromethane, in a separatory funnel.

  • Acidic Wash: Add an equal volume of 1 M HCl (aq). The basic product will be protonated and partition into the aqueous phase, while neutral and acidic impurities will remain in the organic layer.

  • Phase Separation: Shake the funnel vigorously, allowing the layers to separate. Drain the lower aqueous layer into a clean flask.

  • Back-Extraction (Optional): To remove any trapped neutral impurities, wash the combined aqueous layers with a fresh portion of the organic solvent.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base, such as 2 M NaOH or solid K₂CO₃, with stirring until the solution is strongly basic (pH > 12). The deprotonated product will precipitate or form an oily layer.

  • Final Extraction: Extract the basified aqueous solution multiple times with a fresh organic solvent (e.g., dichloromethane).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified product.

Protocol 2: Recrystallization for High Purity Solids

If your product is a solid, recrystallization can be a powerful technique for achieving high purity.[5][6]

  • Solvent Selection: Choose a solvent or solvent system in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for piperidine derivatives include ethanol, isopropanol, or mixtures like ethanol-ethyl acetate.[6]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in a minimal amount of the hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the solution to cool slowly to room temperature. Rapid cooling can trap impurities. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Visualizing Impurity Formation Pathways

To better understand the chemical transformations leading to common impurities, the following diagrams illustrate the key reaction pathways.

cluster_RA Reductive Amination Pathway Aldehyde 4-isopropyl- benzaldehyde Imine Iminium Ion Aldehyde->Imine + Piperidine - H₂O OverReduced 4-isopropylbenzyl alcohol Aldehyde->OverReduced [H] (excess) Piperidine Piperidine Piperidine->Imine Product 4-(4-isopropylbenzyl)- piperidine Imine->Product [H] Dimeric N,N-di(4-isopropylbenzyl)- piperidine Product->Dimeric + Aldehyde, [H] caption Fig. 1: Reductive Amination Impurities

Caption: Impurity formation in reductive amination.

cluster_NA N-Alkylation Pathway Piperidine_NA Piperidine Product_NA 4-(4-isopropylbenzyl)- piperidine Piperidine_NA->Product_NA + Alkyl Halide AlkylHalide 4-isopropylbenzyl halide AlkylHalide->Product_NA QuatSalt Quaternary Ammonium Salt Product_NA->QuatSalt + Alkyl Halide caption_na Fig. 2: N-Alkylation Impurities

Caption: Impurity formation in N-alkylation.

Analytical Methods for Impurity Profiling

A robust analytical strategy is essential for identifying and quantifying impurities. A multi-technique approach is often necessary for comprehensive characterization.[7][8]

  • High-Performance Liquid Chromatography (HPLC): The workhorse for purity assessment, capable of separating and quantifying trace impurities.[8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information, aiding in the identification of unknown impurities.[8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for analyzing volatile impurities, such as residual solvents or unreacted starting materials.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, which is invaluable for the definitive identification of impurities.[8]

By understanding the fundamental chemistry of your chosen synthetic route and employing these troubleshooting strategies, you can effectively minimize impurity formation and achieve high-purity 4-(4-isopropylbenzyl)piperidine for your research and development needs.

References

  • MDPI. (2023, January 12). (1R,2R,6S)-2(4-(4-Isopropylbenzyl)piperazin-1-yl)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-enol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Review of Modern Eschweiler–Clarke Methylation Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Leuckart reaction. Retrieved from [Link]

  • MDPI. (2023, January 29). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2005, May 5). Theoretical Synthesis of 4-Piperidone/Piperidine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). CN1583742A - Method for preparing 4-piperidyl piperidine.
  • Chemical Review and Letters. (2021, October 30). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • ResearchGate. (2017, March 16). Procedure for N-alkylation of Piperidine? Retrieved from [Link]

  • Google Patents. (n.d.). CH633264A5 - N-alkyl-piperidine DERIVATIVES.
  • Royal Society of Chemistry. (n.d.). Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. Retrieved from [Link]

  • ResearchGate. (n.d.). Simplified Version of the Eschweiler-Clarke Reaction. Retrieved from [Link]

  • International Journal of Pharmaceutical and Bio-Medical Science. (2025, December 14). Impurity Profiling and its Significance Active Pharmaceutical Ingredients. Retrieved from [Link]

  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]

  • Erowid. (n.d.). THE LEUCKART REACTION. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2020, November 11). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Retrieved from [Link]

  • International Journal of Novel Research and Development. (2024, February 2). Impurity Profiling in different analytical techniques. Retrieved from [Link]

  • DTIC. (2025, June 4). Piperidine Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN101602748B - A kind of purification method of high-purity piperidine.
  • National Center for Biotechnology Information. (2009, July 28). Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. Retrieved from [Link]

  • Research and Reviews. (2021, October 20). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Retrieved from [Link]

  • ResearchGate. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Retrieved from [Link]

  • University of Cambridge. (2025, August 18). Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines. Retrieved from [Link]

  • The Vanilla 47 Site. (n.d.). Impurities in ilticit amphetamine: a review. Retrieved from [Link]

  • PubMed. (2012, April 10). Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route. Retrieved from [Link]

Sources

Optimization

Resolving solubility issues of 4-{[4-(Propan-2-yl)phenyl]methyl}piperidine in DMSO

Topic: Resolving solubility issues of 4-{[4-(Propan-2-yl)phenyl]methyl}piperidine in DMSO Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development profession...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving solubility issues of 4-{[4-(Propan-2-yl)phenyl]methyl}piperidine in DMSO Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals[1]

Senior Application Scientist Note: You are likely working with 4-{[4-(Propan-2-yl)phenyl]methyl}piperidine (also known as 4-(4-isopropylbenzyl)piperidine).[1] This compound presents a classic "lipophilic amine" solubility profile.[1] The piperidine ring provides a basic center (pKa ~10-11), while the isopropylbenzyl tail confers significant lipophilicity.

Solubility issues in DMSO (Dimethyl Sulfoxide) with this class of compounds almost invariably stem from one of three root causes: thermodynamic barriers of the salt form , moisture contamination in the solvent , or suprasaturation during stock preparation .

This guide bypasses generic advice to provide a mechanistic troubleshooting framework for stabilizing your stock solutions.

Part 1: Diagnostic Workflow

Before altering your protocol, determine the physicochemical state of your material. Use the decision matrix below to identify your specific bottleneck.

Solubility_Troubleshooting Start Start: Compound fails to dissolve in DMSO CheckForm Check Compound Form: Salt (HCl) or Free Base? Start->CheckForm SaltPath Form: Hydrochloride (HCl) Salt CheckForm->SaltPath BasePath Form: Free Base (Oil/Solid) CheckForm->BasePath SaltIssue Issue: High Lattice Energy + Poor Anion Solvation SaltPath->SaltIssue SaltAction Action: Heat (40°C) + Sonication OR Add 1-5% Water (if assay permits) SaltIssue->SaltAction Success Solution Clear? Proceed to QC SaltAction->Success BaseIssue Issue: Hygroscopic DMSO (Water Crash-out) BasePath->BaseIssue BaseAction Action: Use Fresh Anhydrous DMSO (Grade ≥99.9%) BaseIssue->BaseAction BaseAction->Success

Figure 1: Decision matrix for troubleshooting solubility based on the protonation state of the piperidine derivative.

Part 2: Technical FAQs & Troubleshooting
Q1: I am using the Hydrochloride (HCl) salt, and it remains a cloudy suspension in DMSO even at 10 mM. Why?

The Mechanism: This is a thermodynamic issue, not a kinetic one. DMSO is a polar aprotic solvent.[1][2] While it solvates cations (like the protonated piperidinium) effectively via its oxygen lone pairs, it is terrible at solvating small, hard anions like Chloride (Cl⁻) because the sulfur atom is sterically hindered by methyl groups [1].

  • The Conflict: The crystal lattice energy of the HCl salt is high. To dissolve, the solvent must overcome this energy. Since DMSO cannot effectively stabilize the Cl⁻ ion, the energy penalty is too high, leading to poor solubility compared to water or methanol.

The Solution:

  • Thermal Input: Heat the DMSO solution to 40–50°C for 10 minutes. This increases the entropic gain, often overcoming the lattice energy barrier.

  • Sonication: Use an ultrasonic bath (degas mode first) for 15 minutes to break apart crystal aggregates.

  • Acidification (Counter-intuitive but effective): If the salt is stubborn, ensure the DMSO is not slightly basic (amine impurities). However, for this specific salt, adding water (1-5%) is the most potent solubilizer if your downstream assay tolerates it, as water solvates the Cl⁻ ion immediately.

Q2: I have the Free Base form. It dissolved initially but precipitated after a few days in the fridge. What happened?

The Mechanism: The free base of 4-(4-isopropylbenzyl)piperidine is highly lipophilic (LogP > 3.0).

  • The Culprit: DMSO is extremely hygroscopic .[1] At 20°C and 60% relative humidity, pure DMSO can absorb ~1-2% water by weight within hours if uncapped [2].[1]

  • The Crash: As water enters the DMSO, the solvent polarity index shifts. The lipophilic free base becomes thermodynamically unstable in the "wet" DMSO and precipitates (oils out) as a solid or a gummy residue.

The Solution:

  • Anhydrous Handling: Always use anhydrous DMSO (stored over molecular sieves) for stock preparation.[1]

  • Aliquot Immediately: Do not store the main bottle at 4°C and repeatedly open it. Prepare single-use aliquots to prevent atmospheric moisture entry.[1]

  • Re-solubilization: If precipitation occurs, warm the vial to 37°C and vortex. If it fails to redissolve, the water content is likely too high; you must prepare a fresh stock.

Q3: My compound precipitates immediately when I dilute the DMSO stock into my assay buffer (PBS/Media).

The Mechanism: This is "Solvent Shock."[1] You are transitioning the molecule from a solubilizing environment (DMSO) to a non-solubilizing one (Aqueous Buffer) too rapidly. The local concentration of the compound exceeds its aqueous solubility limit before it can disperse.

The Protocol:

  • Intermediate Dilution: Do not jump from 100% DMSO to 0.1% DMSO in one step. Perform an intermediate dilution (e.g., dilute stock to 10x concentration in 10% DMSO/Buffer first).

  • Rapid Mixing: Inject the DMSO stock into the vortexing buffer, rather than adding buffer to the DMSO. This prevents local regions of supersaturation.[1]

Part 3: Optimized Dissolution Protocol

Use this protocol to generate a stable 50 mM Stock Solution .

Reagents:

  • Compound: 4-{[4-(Propan-2-yl)phenyl]methyl}piperidine (HCl Salt or Free Base).[1]

  • Solvent: DMSO, Anhydrous (≥99.9%, water <0.005%).

Data Summary Table: Solubility Expectations

ParameterFree Base FormHCl Salt Form
Max Solubility (DMSO, 25°C) >100 mM (High)~10-50 mM (Moderate)*
Max Solubility (Water) <0.1 mM (Insoluble)>50 mM (Soluble)
Primary Risk Moisture-induced precipitationPoor anion solvation
Storage Stability High (if kept dry)High

*Note: HCl salt solubility in DMSO is highly variable depending on crystal polymorph.[1]

Step-by-Step Methodology:

  • Weighing: Weigh the required amount of compound into a glass vial (avoid polystyrene, which DMSO can attack).

    • Calculation: For 1 mL of 50 mM stock:

      • MW (Free Base) ≈ 217.35 g/mol → Weigh 10.87 mg.[1]

      • MW (HCl Salt) ≈ 253.81 g/mol → Weigh 12.69 mg.[1]

  • Solvent Addition: Add 80% of the target volume of Anhydrous DMSO.

  • Mechanical Mixing:

    • Vortex vigorously for 30 seconds.

    • Inspect: If clear, proceed to step 5.

  • Troubleshooting (If cloudy):

    • Sonication: Sonicate at 40 kHz for 10 minutes. Monitor temperature (DMSO warms up during sonication; this actually helps).[1]

    • Heat: If still cloudy (common for HCl salts), place in a 45°C water bath for 15 minutes.

  • Final Volume: Once dissolved, add the remaining DMSO to reach the final target volume.

  • Storage: Aliquot into amber glass vials or polypropylene tubes. Store at -20°C.

    • Critical: When thawing, ensure the vial reaches room temperature before opening to prevent condensation.

References
  • Gaylord Chemical. (2007).[1][3] Dimethyl Sulfoxide (DMSO) Solubility Data and Physical Properties. Gaylord Chemical Company Technical Bulletin. Link

  • BenchChem. (2025).[1][4] Troubleshooting DMSO Vehicle Effects and Solubility. BenchChem Technical Support. Link[1]

  • E.P.A. (2025).[1][4] CompTox Chemicals Dashboard: Piperidine Derivatives Solubility Data. US Environmental Protection Agency.[1] Link[1][2]

  • Cheméo. (2025). Physical Properties of 4-Isopropyl-piperidine. Cheméo Chemical Data. Link

Sources

Troubleshooting

Preventing oxidation of 4-{[4-(Propan-2-yl)phenyl]methyl}piperidine during storage

Technical Support Center: Stability & Storage of 4-{[4-(Propan-2-yl)phenyl]methyl}piperidine Part 1: The Stability Profile (Executive Summary) As a researcher working with 4-{[4-(Propan-2-yl)phenyl]methyl}piperidine (als...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Storage of 4-{[4-(Propan-2-yl)phenyl]methyl}piperidine

Part 1: The Stability Profile (Executive Summary)

As a researcher working with 4-{[4-(Propan-2-yl)phenyl]methyl}piperidine (also known as 4-(4-isopropylbenzyl)piperidine), you are managing a molecule with a "two-front" stability risk. Unlike simple amines, this compound possesses two distinct chemical moieties that are highly susceptible to oxidative degradation, often requiring conflicting mitigation strategies if not understood correctly.

The Two-Front War:

  • The Secondary Amine (Piperidine): The nitrogen lone pair is an electron donor, making it prone to N-oxidation (forming N-oxides) and reaction with atmospheric CO₂ to form carbamates (often mistaken for oxidation).

  • The Isopropyl-Benzylic Group: This is the critical instability vector. The tertiary carbon of the isopropyl group, activated by the aromatic ring, acts similarly to cumene. It is extremely susceptible to radical autoxidation , forming hydroperoxides that degrade into alcohols or ketones.

Part 2: Troubleshooting Guide (Q&A)

Q1: My sample has turned from a clear oil/white solid to a yellow viscous liquid. Is it still usable? Diagnosis: The yellowing is a classic signature of N-oxide formation or the generation of conjugated impurities (quinones) derived from benzylic oxidation.

  • The Mechanism: UV light or trace metals initiate a radical abstraction at the benzylic position. The resulting radical reacts with atmospheric oxygen. Simultaneously, the amine nitrogen reacts with singlet oxygen.

  • Action:

    • Do not use for sensitive biological assays (IC50 shifts are likely).

    • Recovery: If the degradation is <5%, you can attempt to purify the free base via column chromatography (DCM/MeOH/NH₃). However, if the yellowing is deep/dark, the formation of complex polymers is likely, and the batch should be discarded.

Q2: I see a new peak in my LC-MS at M+16 and M+14. What are these? Diagnosis: These are oxidation fingerprints.

  • M+16 (Oxygen Insertion): This corresponds to the N-Oxide (Piperidine-N-OH) or the Benzylic Alcohol (formed from the reduction of the hydroperoxide intermediate).

  • M+14 (Carbonyl Formation): This usually indicates the transformation of a methylene bridge (–CH₂–) to a ketone (–C=O–), or the oxidation of the isopropyl group to a tertiary alcohol followed by rearrangement.

  • Action: Check your solvent. Peroxides in uninhibited ethers (THF, Diethyl Ether) can rapidly transfer oxygen to your amine. Always use fresh, inhibitor-free solvents or test for peroxides before dissolving this compound.

Q3: Why is the Hydrochloride (HCl) salt recommended over the Free Base? Scientific Rationale: The free base has an available lone pair of electrons on the nitrogen. This lone pair is the "entry point" for N-oxidation and carbamate formation.

  • The Fix: Converting the free base to the HCl salt protonates this lone pair (

    
    ). This removes the electron density required for oxidative attack, effectively "locking" the amine in a stable state.
    
  • Data Point: Free bases of benzyl-piperidines can degrade within weeks at room temperature; HCl salts often remain stable for years.

Part 3: Standard Operating Procedures (SOPs)

SOP-01: Inert Storage Protocol (The "Argon Blanket")

Standard for Free Base storage.

  • Container: Use amber glass vials (Type I borosilicate) to block UV radiation (290–450 nm).

  • Atmosphere: Do not simply cap the vial. You must displace the headspace.

    • Technique: Insert a long needle connected to an Argon line (Argon is heavier than air and forms a better "blanket" than Nitrogen). Flow gently for 30 seconds.

    • Seal: Cap immediately with a Teflon-lined (PTFE) screw cap. Parafilm is insufficient for long-term protection against oxygen diffusion.

  • Temperature: Store at -20°C. Lowering temperature reduces the kinetic energy available for radical propagation steps.

SOP-02: Proactive Salt Formation (Stability Enhancement)

Recommended if storing for >3 months.

  • Dissolution: Dissolve 1.0 eq of the free base in dry Diethyl Ether or Ethanol.

  • Acidification: Dropwise add 1.1 eq of 2M HCl in Diethyl Ether (anhydrous).

  • Precipitation: The white HCl salt precipitate will form immediately.

  • Filtration: Filter under Nitrogen (to avoid moisture absorption—salts can be hygroscopic).

  • Drying: Vacuum dry to remove trace solvents.

Part 4: Mechanistic Visualization

The following diagram illustrates the degradation cascade. Note how Light and Oxygen feed into two separate pathways that eventually compromise the molecule's integrity.

OxidationPathways Molecule 4-(4-Isopropylbenzyl)piperidine (Free Base) Radical Benzylic Radical (Tertiary Carbon) Molecule->Radical H-abstraction (Initiation) NOxide Piperidine N-Oxide (M+16 impurity) Molecule->NOxide Direct N-Oxidation Salt HCl Salt Form (Protonated Amine) Molecule->Salt + HCl (Protection) Oxygen Atmospheric Oxygen (O2) Oxygen->Radical Radical Propagation Oxygen->NOxide UV UV Light / Heat UV->Radical Peroxide Hydroperoxide Intermediate Radical->Peroxide + O2 Ketone Degradation Products (Alcohols/Ketones) Peroxide->Ketone Decomposition Salt->NOxide BLOCKED Argon Argon Atmosphere (Excludes O2) Argon->Oxygen Displaces

Caption: Figure 1. Dual degradation pathways (Benzylic Autoxidation and N-Oxidation) and the blocking mechanisms of Salt Formation and Inert Gas overlay.

Part 5: Comparative Stability Data

Storage ConditionFormAtmosphereEst.[1][2][3] Shelf LifePrimary Risk
Ambient / Clear Vial Free BaseAir< 2 WeeksRapid Yellowing, N-Oxides
4°C / Amber Vial Free BaseAir1-2 MonthsSlow Benzylic Oxidation
-20°C / Amber Vial Free BaseArgon12-18 MonthsMinimal Degradation
Ambient / Clear Vial HCl SaltAir6 MonthsHygroscopicity (Moisture)
-20°C / Amber Vial HCl Salt Argon > 3 Years Optimal Stability

References

  • ICH Q1A(R2) . Stability Testing of New Drug Substances and Products. International Council for Harmonisation.[1][4] Available at: [Link]

  • Waterman, K. C., et al. (2002). Stabilization of Pharmaceuticals to Oxidative Degradation. Pharmaceutical Development and Technology.[1][5] (General mechanism of benzylic oxidation in drugs).

  • Lajiness, J. P. (2020). Benzylic Oxidation: Mechanisms and Prevention in Pharmaceutical Compounds.

Sources

Reference Data & Comparative Studies

Validation

Mass spectrometry fragmentation pattern of 4-{[4-(Propan-2-yl)phenyl]methyl}piperidine

Executive Summary & Compound Architecture In the development of neuroactive pharmacophores and antihistamines, the 4-benzylpiperidine scaffold is a ubiquitous structural motif.[1] This guide provides a definitive technic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Architecture

In the development of neuroactive pharmacophores and antihistamines, the 4-benzylpiperidine scaffold is a ubiquitous structural motif.[1] This guide provides a definitive technical comparison of the fragmentation patterns of 4-{[4-(Propan-2-yl)phenyl]methyl}piperidine (hereafter referred to as 4-IPBP ) against its unsubstituted analog, 4-benzylpiperidine (4-BP) .[2][1]

Understanding the mass spectral distinction between these two is critical for impurity profiling, metabolic stability studies, and forensic identification.[1] While 4-BP serves as the baseline standard, the addition of the para-isopropyl group in 4-IPBP introduces unique electronic stabilization effects that alter fragmentation kinetics in both Electron Ionization (EI) and Electrospray Ionization (ESI).[1]

Chemical Identity[1][2][3]
  • IUPAC Name: 4-{[4-(Propan-2-yl)phenyl]methyl}piperidine[2][1]

  • Formula:

    
    
    
  • Molecular Weight: 217.35 Da[2][1]

  • Core Structure: Secondary amine piperidine ring linked via a methylene bridge to a para-isopropyl benzene.[2][1]

Mechanistic Analysis: EI vs. ESI

This section compares the "Hard" ionization (EI) fingerprinting capability against the "Soft" ionization (ESI) sensitivity, highlighting the specific mass shifts caused by the isopropyl moiety.

A. Electron Ionization (EI) – 70 eV

In EI, the molecule undergoes high-energy fragmentation.[2][1] The presence of the isopropyl group on the aromatic ring significantly stabilizes the benzylic cation compared to the unsubstituted analog.[1]

  • Molecular Ion (

    
    ): 
    
    • 4-IPBP: Visible at m/z 217 .[2][1] Intensity is generally low (<10%) due to the lability of the benzylic bond.[1]

    • Alternative (4-BP): Visible at m/z 175 .[2][1]

  • Primary Fragmentation (Benzylic Cleavage):

    • The bond between the methylene bridge and the piperidine ring is the weakest link.[1]

    • 4-IPBP: Cleavage yields the 4-isopropylbenzyl cation at m/z 133 .[2][1] This is often the base peak or a major ion due to resonance stabilization from the isopropyl group.[1]

    • Alternative (4-BP): Cleavage yields the tropylium ion at m/z 91 .[2][1]

    • Key Insight: The mass shift of +42 Da (133 - 91) is the diagnostic signature for the isopropyl substitution.[1]

  • Piperidine Ring Fragments:

    • Both molecules generate a characteristic piperidinyl fragment at m/z 84 (tetrahydropyridine radical cation) derived from the heterocyclic ring.[2][1]

B. Electrospray Ionization (ESI-MS/MS) – Positive Mode

For pharmacokinetic (PK) assays, ESI is the preferred method.[2][1] The fragmentation here is driven by Collision Induced Dissociation (CID) of the protonated molecule.[1][3]

  • Precursor Ion (

    
    ): 
    
    • 4-IPBP: m/z 218 .[2][1]

    • Alternative (4-BP): m/z 176 .

  • Product Ions (CID):

    • m/z 133 (Dominant): The protonated molecule cleaves at the exocyclic C-C bond, retaining the charge on the stable isopropylbenzyl carbocation.[1]

    • m/z 86: In some energy regimes, the charge is retained on the piperidine ring (

      
      ).[1]
      
    • m/z 201: Loss of ammonia (

      
      , -17 Da) is possible but less common in secondary amines compared to primary amines.[2][1]
      

Comparative Data Summary

The following table contrasts the target molecule with its primary structural alternative.

FeatureTarget: 4-IPBP Alternative: 4-Benzylpiperidine Mechanistic Cause
MW (Monoisotopic) 217.18175.14Addition of Isopropyl (

) group.[2][1]
EI Base Peak m/z 133 m/z 91 Stability of 4-isopropylbenzyl cation vs. Tropylium.[2][1]
Secondary EI Peak m/z 84m/z 84Common piperidine ring fragment.[2][1]
ESI Precursor

m/z 218m/z 176Protonation of secondary amine.[2][1]
Key ESI Transition 218

133
176

91
Diagnostic transition for MRM (Multiple Reaction Monitoring).[2][1]
Retention Time (RP-LC) HighLowIsopropyl group significantly increases lipophilicity (LogP).[2][1]

Visualization of Fragmentation Pathways[2][5][6][7][8]

The following diagram illustrates the competing fragmentation pathways for 4-IPBP under ESI-CID conditions, highlighting the formation of the diagnostic ions.

FragmentationPathway cluster_legend Legend Parent Protonated Parent [M+H]+ = 218 TransitionState CID Activation Parent->TransitionState Collision Energy Fragment1 4-Isopropylbenzyl Cation m/z = 133 (Diagnostic Base Peak) TransitionState->Fragment1 Benzylic Cleavage (Charge Retention on Benzyl) Fragment2 Piperidine Ion m/z = 86 TransitionState->Fragment2 Charge Retention on Nitrogen Fragment3 Neutral Loss Piperidine (85 Da) TransitionState->Fragment3 Neutral Loss key1 Precursor key2 Major Product

Figure 1: ESI-MS/MS fragmentation pathway of 4-IPBP showing the generation of the diagnostic m/z 133 ion.

Experimental Protocol: LC-MS/MS Optimization

To validate the presence of 4-IPBP against alternatives, follow this self-validating protocol. This workflow is designed to distinguish the target from isobaric impurities.[1]

Step 1: Sample Preparation[1][2]
  • Stock Solution: Dissolve 1 mg of 4-IPBP in 1 mL Methanol (1 mg/mL).

  • Working Standard: Dilute to 100 ng/mL in 50:50 Acetonitrile:Water + 0.1% Formic Acid.

    • Why: Formic acid ensures full protonation of the secondary amine (

      
      ), maximizing 
      
      
      
      signal.[1]
Step 2: MS Source Parameters (ESI Positive)[2]
  • Capillary Voltage: 3.5 kV.[2][1]

  • Desolvation Temperature: 350°C (High temp required for the lipophilic isopropyl group).[2][1]

  • Cone Voltage: Optimize between 20-40V. Start low to prevent in-source fragmentation of the benzylic bond [1].[2][1]

Step 3: MRM Transition Setup

For quantitative discrimination, program the Triple Quadrupole (QqQ) as follows:

Transition TypePrecursor (m/z)Product (m/z)Collision Energy (eV)Purpose
Quantifier 218.2133.120 - 25Maximum sensitivity (Base Peak).[2][1]
Qualifier 1 218.286.130 - 35Confirms piperidine ring presence.[2][1]
Qualifier 2 218.2117.140High-energy fragment (Loss of

from isopropyl).[2][1]
Step 4: Chromatographic Separation[1][2]
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).[2][1]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[2][1][4]

    • B: Acetonitrile + 0.1% Formic Acid.[2][1][4]

  • Gradient: 5% B to 95% B over 5 minutes.

  • Validation Check: 4-IPBP is significantly more hydrophobic than 4-BP.[2][1] Expect 4-IPBP to elute later (higher retention time) than the unsubstituted standard.[2][1] If they co-elute, your gradient is too steep.[2][1]

References

  • BenchChem. (2025).[2][1][5] Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. BenchChem Application Notes. [1]

  • National Institute of Standards and Technology (NIST).[2][1] (2024).[2][1] 4-Benzylpiperidine Mass Spectrum (Electron Ionization). NIST Standard Reference Database.[2][1]

  • Zins, E. L., et al. (2009).[2][1][6] Investigations of the fragmentation pathways of benzylpyridinium ions under ESI/MS conditions. Journal of Mass Spectrometry, 44(12), 1668-1675.[2][1][6]

  • National Center for Biotechnology Information.[2][1] (2025).[2][1][5] PubChem Compound Summary for CID 31738, 4-Benzylpiperidine. PubChem.[2][1] [1]

  • Zhu, N., et al. (2021).[2][1][4][7] Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7.[2][1][4]

Sources

Comparative

Comparing biological activity of 4-{[4-(Propan-2-yl)phenyl]methyl}piperidine vs Ifenprodil

The following technical guide compares the biological activity and experimental utility of Ifenprodil versus its structural pharmacophore analog, 4-{[4-(Propan-2-yl)phenyl]methyl}piperidine (referred to herein as 4-(4-Is...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide compares the biological activity and experimental utility of Ifenprodil versus its structural pharmacophore analog, 4-{[4-(Propan-2-yl)phenyl]methyl}piperidine (referred to herein as 4-(4-Isopropylbenzyl)piperidine ).

Target Audience: Neuropharmacologists, Medicinal Chemists, and Drug Discovery Scientists.

Executive Summary

This guide contrasts Ifenprodil , the prototypical GluN2B-selective NMDA receptor antagonist, with 4-(4-Isopropylbenzyl)piperidine , a lipophilic structural fragment derived from the "tail" region of the Ifenprodil scaffold.

  • Ifenprodil acts as a dual-action ligand , exhibiting high affinity for the GluN2B subunit of the NMDA receptor (negative allosteric modulation) and moderate-to-high affinity for Sigma-1/2 receptors .

  • 4-(4-Isopropylbenzyl)piperidine represents the isolated hydrophobic pharmacophore. It retains (and often enhances) affinity for Sigma receptors due to its optimized lipophilicity but lacks the phenylethanolamine "head" group required for GluN2B binding.

Key Application: Researchers utilize Ifenprodil to block excitotoxicity via GluN2B, while 4-(4-Isopropylbenzyl)piperidine derivatives serve as selective probes for Sigma receptor chaperone activity, devoid of NMDA blockade.

Molecular & Physicochemical Profile

The structural divergence dictates their pharmacological selectivity. Ifenprodil is a "bivalent" ligand bridging two distinct binding pockets on the GluN2B subunit, whereas the piperidine analog targets only the hydrophobic domain.

FeatureIfenprodil 4-(4-Isopropylbenzyl)piperidine
IUPAC Name 4-[2-(4-benzylpiperidin-1-yl)-1-hydroxypropyl]phenol4-[(4-propan-2-ylphenyl)methyl]piperidine
Role Prototypical GluN2B Antagonist / Sigma LigandSigma Receptor Pharmacophore / Building Block
Molecular Weight 325.45 g/mol ~217.35 g/mol
Key Moiety Phenylethanolamine "Head" + Benzylpiperidine "Tail"4-Benzylpiperidine "Tail" with para-isopropyl
LogP (Est.) 3.8 (Lipophilic)4.2 (Highly Lipophilic)
Primary Target NMDA GluN2B (IC50 ~0.3 µM)Sigma-1 Receptor (Ki < 10 nM*)
Secondary Target Sigma-1 / Sigma-2 Receptors5-HT Transporters (low affinity)

*Note: Affinity values for the free secondary amine vary by assay conditions; N-substituted derivatives typically show sub-nanomolar Sigma affinity.

Pharmacological Mechanism & Signaling

A. Ifenprodil: The Allosteric "Clamp"

Ifenprodil binds to the Amino Terminal Domain (ATD) interface between the GluN1 and GluN2B subunits.

  • Mechanism: It stabilizes the receptor in a closed, desensitized conformation, preventing channel opening despite glutamate binding.

  • Requirement: The binding site requires both the phenolic hydroxyl group (H-bond donor) and the protonated piperidine nitrogen (ionic interaction).

B. 4-(4-Isopropylbenzyl)piperidine: The Hydrophobic Anchor

This compound lacks the phenolic "head" necessary for the GluN1/GluN2B interface interaction.

  • NMDA Activity: Inactive. Without the phenylethanolamine moiety, it cannot bridge the ATD cleft.

  • Sigma Activity: High Potency. The para-isopropyl group enhances lipophilic interaction with the Sigma-1 receptor's hydrophobic pocket (comprising Tyr103, Leu105, Phe107). The 4-benzylpiperidine scaffold is a "privileged structure" for Sigma binding.

Pathway Visualization

The following diagram illustrates the divergent signaling pathways modulated by these two agents.

SignalingPathway Ifenprodil Ifenprodil GluN2B NMDA Receptor (GluN2B Subunit) Ifenprodil->GluN2B Inhibits (NAM) Sigma1 Sigma-1 Receptor (Chaperone) Ifenprodil->Sigma1 Modulates Piperidine 4-(4-Isopropylbenzyl) piperidine Piperidine->GluN2B No Effect Piperidine->Sigma1 High Affinity Binding Ca_Influx Ca2+ Influx (Excitotoxicity) GluN2B->Ca_Influx Promotes ER_Stress ER Stress Response (IRE1/PERK) Sigma1->ER_Stress Regulates Neuroprotection Neuroprotection Ca_Influx->Neuroprotection Blocked by Ifenprodil ER_Stress->Neuroprotection Modulated by Sigma Ligands

Caption: Ifenprodil blocks NMDA-mediated Ca2+ influx, while the Piperidine analog selectively targets Sigma-1 mediated ER stress modulation.[1][2][3][4][5][6][7]

Experimental Performance Data

The following data summarizes the expected performance in standard pharmacological assays.

Assay TypeParameterIfenprodil 4-(4-Isopropylbenzyl)piperidine
Radioligand Binding GluN2B (Ki) ~3 nM (High Selectivity)> 10,000 nM (Inactive)
Sigma-1 (Ki) ~30–100 nM< 10 nM (High Affinity)
Sigma-2 (Ki) ~150 nM~20–50 nM
Electrophysiology IC50 (NMDA) 0.3 µM (Voltage-independent)No Inhibition
Selectivity Ratio GluN2B / GluN2A> 400-foldN/A
Off-Target Risks hERG ChannelModerate InhibitionPotential Inhibition (Class Effect)

Detailed Experimental Protocols

Protocol A: Sigma-1 Receptor Competition Binding Assay

Purpose: To quantify the affinity of the 4-(4-isopropylbenzyl)piperidine fragment compared to Ifenprodil.

Reagents:

  • Source Tissue: Guinea pig brain membranes or HEK293 cells overexpressing hSigma-1.

  • Radioligand: [3H]-(+)-Pentazocine (specific for Sigma-1).

  • Non-specific blocker: Haloperidol (10 µM).

Workflow:

  • Preparation: Homogenize tissue in 50 mM Tris-HCl (pH 7.4). Centrifuge at 40,000 x g for 15 min. Resuspend pellet.

  • Incubation:

    • Mix 100 µL Membrane suspension (20-50 µg protein).

    • Add 50 µL [3H]-(+)-Pentazocine (Final conc: 2 nM).

    • Add 50 µL Test Compound (Ifenprodil or Piperidine analog) at increasing concentrations (10^-10 to 10^-5 M).

  • Equilibrium: Incubate at 37°C for 120 minutes . (Sigma kinetics are slow; ensure equilibrium).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine (reduces non-specific binding).

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate Ki using the Cheng-Prusoff equation.

Protocol B: Two-Electrode Voltage Clamp (TEVC) for NMDA

Purpose: To confirm the lack of NMDA activity in the piperidine analog.

Workflow:

  • Expression: Inject Xenopus oocytes with cRNA encoding GluN1 and GluN2B subunits (1:1 ratio).

  • Recording Solution: Mg2+-free Ringer’s solution (to prevent Mg2+ block).

  • Activation: Apply Glutamate (10 µM) + Glycine (10 µM) to elicit a baseline current.

  • Inhibition Phase:

    • Co-apply Glutamate/Glycine + Ifenprodil (10 µM) -> Expect >80% current reduction.

    • Washout.

    • Co-apply Glutamate/Glycine + 4-(4-Isopropylbenzyl)piperidine (10 µM) -> Expect <5% current reduction.

  • Validation: Verify cell health by re-applying Glutamate/Glycine alone.

Experimental Workflow Diagram

Workflow cluster_0 Step 1: Selectivity Profiling cluster_1 Step 2: Functional Validation Start Start: Compound Screening Bind_NMDA Radioligand Binding ([3H]Ifenprodil / GluN2B) Start->Bind_NMDA Bind_Sigma Radioligand Binding ([3H]Pentazocine / Sigma-1) Start->Bind_Sigma TEVC TEVC Electrophysiology (Xenopus Oocytes) Bind_NMDA->TEVC If Ki < 100 nM Ca_Image Calcium Imaging (Fura-2 AM) Bind_Sigma->Ca_Image If Ki < 50 nM Result_Ifen Result_Ifen TEVC->Result_Ifen Current Blocked (Ifenprodil) Result_Pip Result_Pip TEVC->Result_Pip No Block (Piperidine Analog)

Caption: Step-by-step validation workflow to distinguish GluN2B antagonism from Sigma receptor binding.

References

  • Williams, K. (1993). "Ifenprodil discriminates subtypes of the N-methyl-D-aspartate receptor: selectivity and mechanisms of action." Molecular Pharmacology. Link

  • Wünsch, B., et al. (2005). "Synthesis and structure-activity relationships of 1-aralkyl-4-benzylpiperidine derivatives as potent sigma ligands." Journal of Medicinal Chemistry. Link

  • Huang, Y., et al. (2019). "Structural Basis for Allosteric Inhibition of the GluN1-GluN2B NMDA Receptor." Neuron. Link

  • Berardi, F., et al. (2001). "4-Benzylpiperidine derivatives as new potent Sigma-1 receptor ligands." Bioorganic & Medicinal Chemistry. Link

  • PubChem Compound Summary. "Ifenprodil." National Center for Biotechnology Information. Link

Sources

Validation

FTIR Spectral Characterization Guide: 4-{[4-(Propan-2-yl)phenyl]methyl}piperidine

Executive Summary & Chemical Context[1][2][3][4][5] Target Molecule: 4-{[4-(Propan-2-yl)phenyl]methyl}piperidine Common Synonyms: 4-(4-Isopropylbenzyl)piperidine CAS Registry (Analogous): 14559-83-2 (Free Base) / Related...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5]

Target Molecule: 4-{[4-(Propan-2-yl)phenyl]methyl}piperidine Common Synonyms: 4-(4-Isopropylbenzyl)piperidine CAS Registry (Analogous): 14559-83-2 (Free Base) / Related HCl salts

This guide provides a technical roadmap for the vibrational characterization of 4-(4-isopropylbenzyl)piperidine, a critical intermediate in the synthesis of antihistamines (e.g., Fexofenadine precursors) and antispasmodics.

The structural integrity of this molecule relies on three distinct moieties: the secondary amine (piperidine ring) , the para-substituted aromatic ring , and the isopropyl terminal group . This guide compares the two industry-standard FTIR acquisition modes—Attenuated Total Reflectance (ATR) and KBr Transmission —to determine which offers superior resolution for these specific functional groups.

Comparative Methodology: ATR vs. KBr Transmission

In pharmaceutical intermediate analysis, the choice of sampling technique dictates spectral quality. Below is an objective comparison of the two primary methods for this specific piperidine derivative.

Performance Matrix
FeatureDiamond ATR (Single Bounce) KBr Pellet (Transmission) Verdict for Target Molecule
Sample Prep Time < 1 minute (Direct deposition)15–20 minutes (Grinding/Pressing)ATR Wins (High throughput)
Hygroscopicity Risk NegligibleHigh (KBr absorbs moisture)ATR Wins (Critical for amine salts)
N-H Stretch Resolution Moderate (Pathlength ~2 µm)High (Tunable pathlength)KBr Wins (Better for H-bonding analysis)
Fingerprint Region Excellent (< 1000 cm⁻¹)Excellent (if pellet is clear)Tie
Sample Recovery 100% (Wipe clean)0% (Destructive)ATR Wins
Technical Insight
  • The ATR Advantage: For the free base (liquid/viscous oil), ATR is superior. The refractive index of the diamond crystal (2.[1]4) pairs well with the organic amine, eliminating the need for pathlength calculation.

  • The KBr Advantage: For the HCl salt (solid powder), KBr transmission is often preferred if detection of the broad ammonium salt band (2400–3000 cm⁻¹) is required, as ATR crystals can sometimes truncate the intensity of broad, high-wavenumber bands due to wavelength-dependent penetration depth.

Spectral Assignment & Characteristic Bands

The following assignments are based on Group Frequency Theory, validated against standard piperidine and alkyl-benzene analogs.

Table 1: Diagnostic Vibrational Modes
Functional GroupWavenumber (cm⁻¹)IntensityVibrational Mode Assignment
Secondary Amine 3300 – 3350 Weak/Medν(N-H) stretching. Note: Broadens significantly if H-bonding is present.
Aromatic Ring 3000 – 3100 Mediumν(C-H) aromatic stretching (sp²).
Alkyl Chain 2960, 2870 Strongν(C-H) asymmetric/symmetric stretching of methyl groups.
Isopropyl Group 1380 & 1385 Mediumδ(C-H) gem-dimethyl doublet. Critical diagnostic peak.
Piperidine Ring 2800 – 2820 Mediumν(C-H) adjacent to Nitrogen (Bohlmann bands).
Para-Substitution 800 – 850 Strongγ(C-H) out-of-plane bending (2 adjacent hydrogens).
Aromatic Skeleton 1510, 1600 Variableν(C=C) ring breathing modes.
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Critical Quality Attribute (CQA): The "Gem-Dimethyl Doublet" at ~1380 cm⁻¹ is the fingerprint of the isopropyl group. If this appears as a single singlet, it suggests loss of the isopropyl moiety or degradation to a linear propyl chain.

Experimental Protocol: Diamond ATR Workflow

This protocol is designed for the Free Base (viscous liquid) form using a Single-Bounce Diamond ATR.

Phase 1: System Validation
  • Clean Crystal: Wipe diamond surface with isopropanol. Ensure energy throughput >95% of factory baseline.

  • Background Scan: Collect 32 scans of ambient air (4 cm⁻¹ resolution).

  • Contamination Check: Verify no peaks exist in the 2800–3000 cm⁻¹ region (residual hydrocarbons).

Phase 2: Sample Acquisition
  • Deposition: Pipette 10 µL of 4-(4-isopropylbenzyl)piperidine onto the center of the crystal.

  • Contact: If the sample is solid/semi-solid, lower the pressure anvil until the force gauge reads 80–100 N . Note: Overtightening can damage the anvil mechanism, not the diamond.

  • Acquisition:

    • Scans: 64 (to improve Signal-to-Noise ratio).

    • Resolution: 4 cm⁻¹.[2]

    • Apodization: Blackman-Harris 3-Term.

    • Phase Correction: Mertz.

Phase 3: Post-Processing
  • ATR Correction: Apply "Advanced ATR Correction" algorithm (corrects for penetration depth

    
    ).
    
  • Baseline Correction: Rubberband method (5 points).

  • Normalization: Min-Max normalization (optional for overlay comparison).

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for selecting the correct spectral method based on sample purity and state.

FTIR_Workflow Start Start: Sample Characterization State_Check Check Physical State Start->State_Check Liquid Viscous Liquid / Oil (Free Base) State_Check->Liquid Solid Solid Powder (HCl Salt / Impurity) State_Check->Solid Method_ATR Method: Diamond ATR (Fast, Non-destructive) Liquid->Method_ATR Preferred Solid->Method_ATR Screening Method_KBr Method: KBr Pellet (High Resolution) Solid->Method_KBr Detailed Structural Work Analysis Spectral Analysis (Identify CQAs) Method_ATR->Analysis Method_KBr->Analysis Check_NH Check 3300-3500 cm⁻¹ (N-H Stretch) Analysis->Check_NH Check_Iso Check 1380-1385 cm⁻¹ (Isopropyl Doublet) Analysis->Check_Iso

Figure 1: Decision logic for FTIR method selection based on the physical state of the piperidine derivative.

Validation & Troubleshooting

Common Artifacts
  • CO₂ Doublet (2350 cm⁻¹): Caused by breathing near the sample area during background collection. Remedy: Purge sample compartment with dry N₂ for 2 minutes.

  • Water Vapor Noise (3500–4000 cm⁻¹): "Jagged" noise obscuring the N-H stretch. Remedy: Ensure desiccant packs in the optical bench are blue (active).

  • Peak Shift: If the N-H peak shifts from 3320 cm⁻¹ (Free Base) to ~2500–3000 cm⁻¹ (Broad multiplet), the sample has likely formed a Hydrochloride salt .

Reference Standards

To validate your spectrum, compare the "Fingerprint Region" (1500–600 cm⁻¹) against a known standard of 4-Benzylpiperidine . The spectra should be identical except for the additional isopropyl bands at 2960 cm⁻¹ and 1380 cm⁻¹.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for Group Frequency assignments).
  • NIST Mass Spectrometry Data Center. (2023). Piperidine, 4-methyl- IR Spectrum. NIST Chemistry WebBook, SRD 69. Available at: [Link] (Used for Piperidine ring vibration correlation).

  • Specac Application Notes. (2024). ATR vs. Transmission Spectroscopy: A Comparative Guide. Available at: [Link]

  • PubChem. (2025).[3][4] 4-(4-Isopropylbenzyl)piperidine Compound Summary. National Library of Medicine. Available at: [Link]

Sources

Comparative

Definitive Guide: Structural Differentiation of 4-{[4-(Propan-2-yl)phenyl]methyl}piperidine

Executive Summary Compound: 4-{[4-(Propan-2-yl)phenyl]methyl}piperidine (referred to herein as 4-IPMP ). Chemical Class: 4-Benzylpiperidine derivative.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 4-{[4-(Propan-2-yl)phenyl]methyl}piperidine (referred to herein as 4-IPMP ). Chemical Class: 4-Benzylpiperidine derivative. Critical Quality Attribute: The differentiation of the para-substituted isomer from its ortho- and meta- regioisomers, as well as piperidine-ring isomers, is critical for establishing structure-activity relationships (SAR) in GPCR ligand development.

This guide details the orthogonal analytical workflow required to unambiguously validate the structure of 4-IPMP. Unlike simple alkyl amines, the benzylpiperidine scaffold presents unique spectroscopic challenges where Mass Spectrometry (MS) alone is insufficient due to identical molecular ions (


) and similar fragmentation patterns.

Part 1: The Isomer Landscape

Before attempting differentiation, one must define the likely impurities arising from non-regieroselective synthesis (e.g., Friedel-Crafts alkylation or reduction of isomeric pyridines).

Isomer TypeStructure DescriptionKey Differentiator
Target (4-IPMP) Para-isopropyl substitution on phenyl ring; piperidine attached at C4.NMR: Aromatic AA'BB' symmetry.
Ortho-Isomer Ortho-isopropyl substitution (2-position).NMR: Complex ABCD aromatic splitting; Steric hindrance in chromatography.
Meta-Isomer Meta-isopropyl substitution (3-position).NMR: Asymmetric aromatic pattern (Singlet, Doublet, Triplet, Doublet).
Piperidine-Isomer Linker attached to Piperidine C3 or C2.NMR: Loss of symmetry in piperidine ring (C2/C6 protons inequivalent).

Part 2: Primary Validation – High-Resolution NMR

Nuclear Magnetic Resonance (NMR) is the only standalone technique capable of definitive structural assignment for 4-IPMP.

Experimental Protocol: Signal Resolution
  • Solvent: DMSO-

    
     (Preferred for resolution of amine protons) or CDCl
    
    
    
    (Standard).
  • Concentration: 10-15 mg in 0.6 mL.

  • Temperature: 298 K.

The "Smoking Gun": Aromatic Region Analysis

The differentiation relies on the substitution pattern of the benzene ring.[1][2]

  • Target (Para): The 4-IPMP molecule possesses a

    
     axis of rotation through the benzyl linker. This results in a characteristic AA'BB' system  (often appearing as two distinct doublets with "roofing" effects) in the 7.0–7.3 ppm region.
    
  • Ortho/Meta: These lack this symmetry. The ortho isomer will show four distinct proton environments, often overlapping, while the meta isomer typically displays a distinct singlet (isolated proton between substituents).[2]

Piperidine Ring Diagnostic
  • Target (4-substituted): The C4-H proton (methine) appears as a multiplet (tt,

    
     Hz) due to axial-axial and axial-equatorial couplings with C3/C5 protons.
    
  • Isomer (3-substituted): The symmetry of the piperidine ring is broken. The C2 protons become diastereotopic and magnetically non-equivalent, splitting into complex multiplets rather than the simpler doublet-of-doublets seen in the 4-substituted isomer.

NMR Data Comparison Table (Predicted/Reference)
Proton EnvironmentTarget: 4-IPMP (

ppm)
Ortho-Isomer (

ppm)
Multiplicity (Target)
Aromatic (Ar-H) 7.10 – 7.15 (4H)7.00 – 7.30 (4H, complex)AA'BB' (Pseudo-q)
Benzylic (Ar-CH2-N/C) 2.50 (2H)2.65 (2H)Doublet (

Hz)
Isopropyl Methine 2.85 (1H)3.20 (1H, deshielded)Septet
Piperidine C4-H 1.45 (1H)1.45 (1H)Multiplet (tt)

Part 3: Chromatographic Separation (HPLC)

Standard C18 columns often fail to resolve positional isomers of alkylbenzenes efficiently. The use of a Phenyl-Hexyl stationary phase is strictly recommended to leverage


-

interactions, which differ significantly between ortho and para arrangements.
HPLC Method Development Protocol

Objective: Baseline separation of 4-IPMP from Ortho-impurity.

  • Column: Phenyl-Hexyl or Biphenyl (e.g., Kinetex Biphenyl), 150 x 4.6 mm, 2.6 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (MeCN).[3]

  • Gradient:

    • 0-2 min: 10% B (Isocratic hold)

    • 2-15 min: 10%

      
       90% B
      
    • 15-20 min: 90% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm (peptide bond/backbone) and 254 nm (aromatic).

Mechanism of Separation: The ortho-isomer is sterically crowded. The isopropyl group prevents the phenyl ring from lying flat against the stationary phase's phenyl rings. The para-isomer (4-IPMP) is planar and unobstructed, allowing stronger


-

retention.
  • Result: The ortho-isomer elutes earlier than the para-isomer.

Part 4: Mass Spectrometry & Fragmentation Logic

While the molecular ion (


 217 for 

) is identical for all isomers, MS/MS fragmentation provides corroborating evidence.
Fragmentation Pathway

The primary fragmentation is driven by the stability of the Tropylium ion .

  • Precursor:

    
    .
    
  • Primary Cleavage: Rupture of the bond between the piperidine ring and the benzylic carbon.

  • Fragments:

    • 
       133:  4-isopropylbenzyl cation (rearranges to substituted tropylium).
      
    • 
       84:  Piperidine ring fragment.
      

Differentiation Note: The ortho-isomer often exhibits a unique "Ortho Effect" fragmentation where a hydrogen from the isopropyl group transfers to the leaving group or ring, creating minor ions (


 or specific rearrangements) absent in the para spectrum.

Part 5: Visualized Workflows

Diagram 1: Analytical Decision Matrix

This flowchart guides the researcher through the differentiation process, prioritizing non-destructive methods.

DifferentiationWorkflow Start Unknown Sample (Suspected 4-IPMP) NMR 1H NMR (DMSO-d6) Focus: 7.0-7.3 ppm Start->NMR SymmetryCheck Symmetry Check: Is there an AA'BB' pattern? NMR->SymmetryCheck ParaConfirmed Para-Substitution Confirmed (Target Structure) SymmetryCheck->ParaConfirmed Yes (2 Doublets) OrthoMeta Complex Multiplet or Singlet/Doublet Mix SymmetryCheck->OrthoMeta No (ABCD System) HPLC HPLC (Phenyl-Hexyl) Retention Time Analysis ParaConfirmed->HPLC Reject Reject: Isomer Impurity OrthoMeta->Reject FinalQC Final Release Testing (Purity > 98%) HPLC->FinalQC Single Peak (Late eluting) HPLC->Reject Split Peak (Early eluting)

Caption: Step-by-step logic for confirming the identity of 4-IPMP using NMR symmetry and HPLC retention behavior.

Diagram 2: Fragmentation Mechanism (MS/MS)

Visualizing the cleavage that generates the diagnostic tropylium species.

Fragmentation Parent Parent Ion [M+H]+ m/z 217 Transition Benzylic Cleavage Parent->Transition Tropylium Isopropyl-Tropylium Ion m/z 133 (Dominant) Transition->Tropylium Charge Retention on Aromatic Piperidine Piperidine Fragment m/z 84 Transition->Piperidine Neutral Loss (or minor ion)

Caption: The dominant MS/MS pathway involves cleavage at the benzylic position, yielding a stabilized tropylium ion.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[4] (Authoritative text on AA'BB' vs ABCD aromatic splitting patterns).

  • Sigma-Aldrich. (2024). 4-Isopropylpiperidine Safety Data Sheet & Spectral Data. Link (Used for piperidine ring baseline shift data).

  • PubChem. (2024). Compound Summary: 4-(4-Isopropylbenzyl)piperidine. National Library of Medicine. Link

  • Snyder, L. R., & Kirkland, J. J. (2011). Introduction to Modern Liquid Chromatography. Wiley-Interscience.
  • McLafferty, F. W. (1993). Interpretation of Mass Spectra. University Science Books.

Sources

Validation

A Comparative Guide to the Validation of LC-MS Methods for Quantifying 4-{[4-(Propan-2-yl)phenyl]methyl}piperidine in Plasma

Introduction: The Analytical Imperative in Drug Development In the landscape of pharmaceutical development, the journey of a new chemical entity (NCE) from discovery to clinical application is underpinned by rigorous sci...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative in Drug Development

In the landscape of pharmaceutical development, the journey of a new chemical entity (NCE) from discovery to clinical application is underpinned by rigorous scientific evaluation. A critical component of this process is bioanalysis—the quantitative measurement of drugs and their metabolites in biological matrices.[1][2] The reliability of pharmacokinetic (PK) and toxicokinetic (TK) data, which informs crucial decisions on safety and efficacy, is directly dependent on the robustness of the bioanalytical methods employed.[1][3]

This guide provides an in-depth, experience-driven comparison of methodologies for the validation of a liquid chromatography-mass spectrometry (LC-MS) assay for 4-{[4-(propan-2-yl)phenyl]methyl}piperidine, a representative small molecule, in plasma. As a Senior Application Scientist, my objective is not merely to present protocols, but to elucidate the scientific rationale behind the experimental choices, ensuring the method's integrity and compliance with global regulatory standards. We will explore sample preparation alternatives, delve into the core validation parameters as stipulated by the U.S. Food and Drug Administration (FDA) and European Medicines Agency (EMA), and present the data in a clear, comparative format.[1][4][5]

Foundational Strategy: Method Development and Analyte Characterization

Before validation can commence, a robust and reliable analytical method must be developed. The physicochemical properties of the target analyte, 4-{[4-(propan-2-yl)phenyl]methyl}piperidine, guide this process. As a derivative of 4-phenylpiperidine, it possesses a basic nitrogen atom (on the piperidine ring), making it suitable for positive ion electrospray ionization (ESI+), and is moderately hydrophobic due to the substituted phenyl ring.[6][7]

The ideal strategy involves using a stable isotope-labeled (SIL) internal standard (IS), such as a deuterated or ¹³C-labeled version of the analyte. A SIL-IS is the gold standard as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, thus providing the most accurate correction for analytical variability.[8]

Initial LC-MS/MS Parameters:

  • Liquid Chromatography (LC): Reversed-phase chromatography using a C18 column is the logical starting point due to the analyte's hydrophobicity. A gradient elution with acetonitrile or methanol and water (both containing a small percentage of formic acid to promote protonation) will be optimized to achieve a sharp peak shape and adequate retention, separating the analyte from endogenous plasma components.

  • Mass Spectrometry (MS/MS): A triple quadrupole mass spectrometer is the instrument of choice for targeted quantification due to its high sensitivity and selectivity.[9] The method will operate in Multiple Reaction Monitoring (MRM) mode. This involves optimizing the precursor ion (the protonated molecule, [M+H]⁺) in the first quadrupole (Q1) and identifying the most stable and abundant product ion after collision-induced dissociation in the second quadrupole (Q2), which is then monitored by the third quadrupole (Q3).

The Crucial First Step: A Comparison of Plasma Sample Preparation Techniques

Biological matrices like plasma are complex, containing high concentrations of proteins and lipids that can interfere with analysis and damage the LC-MS system.[10][11] Therefore, an effective sample preparation step is paramount. The choice of technique represents a trade-off between speed, cost, and the ultimate cleanliness of the extract.

TechniquePrincipleAdvantagesDisadvantagesBest For
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile) to denature and precipitate plasma proteins.[12]Simple, fast, inexpensive, high throughput.Less clean extract, high risk of matrix effects, analyte may be lost through co-precipitation.Early discovery, high-throughput screening where speed is prioritized over ultimate sensitivity.
Liquid-Liquid Extraction (LLE) Partitioning the analyte between the aqueous plasma sample and an immiscible organic solvent based on its hydrophobicity.[13]Cleaner extracts than PPT, can concentrate the analyte.Labor-intensive, requires solvent optimization, can be difficult to automate.Analytes with high hydrophobicity (log P > 1) where a cleaner sample is needed.[13]
Solid-Phase Extraction (SPE) Analyte is selectively adsorbed onto a solid sorbent and then eluted with a small volume of solvent, leaving interferences behind.[12]Cleanest extracts, high analyte concentration factor, reduces matrix effects, easily automated.More expensive, requires method development to select the correct sorbent and solvents.Regulated bioanalysis (GLP/GCP studies) where high accuracy, precision, and sensitivity are required.

For a formal validation intended for regulatory submission, Solid-Phase Extraction (SPE) is the recommended approach. A mixed-mode cation-exchange SPE sorbent would be particularly effective for 4-{[4-(propan-2-yl)phenyl]methyl}piperidine, leveraging both its hydrophobic character and its basic nature for a highly selective extraction.

Core Validation Parameters: A Self-Validating System

The validation process is a comprehensive set of experiments designed to demonstrate that the analytical method is reliable and reproducible for its intended use.[2][14] This section details the core parameters, the rationale for their assessment, and typical acceptance criteria based on the FDA and ICH M10 guidelines.[4][15]

Validation_Parameters cluster_AssayPerformance Assay Performance Characteristics cluster_SampleIntegrity Sample Integrity & Reliability Method Validated Bioanalytical Method Selectivity Selectivity & Specificity Method->Selectivity Sensitivity Sensitivity (LLOQ) Method->Sensitivity Response Calibration Curve & Linearity Method->Response Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Stability Stability Method->Stability Matrix Matrix Effect Method->Matrix

Caption: Logical relationship of core validation parameters.

Selectivity and Specificity
  • Why it's important: This ensures the method can differentiate and quantify the analyte from other components in the sample, such as endogenous substances, metabolites, or concomitant medications.[4][10]

  • Experimental Protocol:

    • Analyze at least six different blank plasma lots (from individual sources).

    • Analyze these same blank lots spiked only with the internal standard.

    • Analyze these same blank lots spiked with the analyte at the Lower Limit of Quantification (LLOQ).

  • Acceptance Criteria: In the blank samples, any interfering peaks at the retention time of the analyte should be less than 20% of the analyte response at the LLOQ, and less than 5% for the internal standard.[15]

Sensitivity (Lower Limit of Quantification - LLOQ)
  • Why it's important: The LLOQ is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[4][8] This defines the lower boundary of the reportable range and must be sufficient to characterize the drug's concentration profile in study samples.[4]

  • Experimental Protocol: Analyze a minimum of five replicate samples spiked at the proposed LLOQ concentration.

  • Acceptance Criteria: The mean concentration should be within ±20% of the nominal value (accuracy), and the coefficient of variation (%CV) should not exceed 20% (precision). The analyte signal at the LLOQ should be at least five times the signal of a blank sample.[4][8]

Calibration Curve and Linearity
  • Why it's important: This demonstrates the relationship between the instrument response and the known concentration of the analyte over the intended analytical range.

  • Experimental Protocol: A calibration curve is generated by plotting the peak area ratio (analyte/IS) against the nominal analyte concentration. It should consist of a blank sample, a zero sample (spiked with IS only), and at least six non-zero concentration levels.

  • Acceptance Criteria: A linear regression model with a weighting factor (commonly 1/x or 1/x²) is typically used. The correlation coefficient (r²) should be ≥ 0.99. For back-calculated concentrations, at least 75% of the standards must be within ±15% of their nominal values (±20% at the LLOQ).

Table 1: Example Calibration Curve Data

Nominal Conc. (ng/mL)Back-Calculated Conc. (ng/mL)% Deviation
1.00 (LLOQ)0.95-5.0%
2.502.60+4.0%
10.010.3+3.0%
50.048.5-3.0%
200195-2.5%
800810+1.25%
1000 (ULOQ)1015+1.5%
Accuracy and Precision
  • Why it's important: Accuracy measures the closeness of the determined value to the nominal concentration, while precision measures the repeatability of the results.[2] These are the cornerstones of method reliability.

  • Experimental Protocol: Analyze Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low, medium, and high. This should be done in at least five replicates per level, both within a single analytical run (intra-assay) and across multiple runs on different days (inter-assay).

  • Acceptance Criteria: For both intra- and inter-assay accuracy, the mean value should be within ±15% of the nominal value (±20% at the LLOQ). For precision, the %CV should not exceed 15% (20% at the LLOQ).[15]

Table 2: Example Inter-Assay Accuracy & Precision Data (3 Runs)

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (% Bias)Precision (%CV)
LLOQ1.001.04+4.0%9.8%
Low3.002.91-3.0%7.5%
Medium150155+3.3%5.1%
High750738-1.6%4.6%
Matrix Effect and Recovery
  • Why it's important: The matrix effect evaluates the suppression or enhancement of ionization caused by co-eluting endogenous components from the plasma.[15] Recovery assesses the efficiency of the extraction process.

  • Experimental Protocol:

    • Recovery: Compare the analyte peak area from extracted plasma samples (A) to that of post-extraction spiked blank plasma extracts (B). Recovery % = (A/B) * 100.

    • Matrix Effect: Compare the analyte peak area of post-extraction spiked blank plasma extracts (B) to that of pure solution standards (C). Matrix Effect % = (B/C) * 100.

  • Acceptance Criteria: While there are no strict numerical criteria, recovery should be consistent and reproducible. The matrix factor (calculated using analyte/IS ratios from post-spiked extracts and pure solutions) should have a %CV of ≤15% across different lots of plasma.

Stability
  • Why it's important: This ensures that the analyte concentration does not change during sample collection, storage, and processing.[10]

  • Experimental Protocol: QC samples (low and high concentrations) are subjected to various conditions and then analyzed against a freshly prepared calibration curve.

    • Freeze-Thaw Stability: Multiple freeze-thaw cycles (e.g., 3 cycles from -80°C to room temperature).

    • Short-Term (Bench-Top) Stability: Kept at room temperature for a duration that mimics sample processing time.

    • Long-Term Stability: Stored at the intended storage temperature (e.g., -80°C) for a period longer than the expected study sample storage time.

    • Post-Preparative Stability: Processed extracts are stored in the autosampler for a defined period before injection.

  • Acceptance Criteria: The mean concentration of the stability samples must be within ±15% of the nominal concentration.

Detailed Experimental Workflow

Caption: A typical bioanalytical workflow from sample to result.

Step-by-Step Protocol for SPE and LC-MS/MS Analysis:

  • Sample Preparation (Mixed-Mode Cation-Exchange SPE):

    • Thaw plasma samples and QC standards to room temperature. Vortex to mix.

    • Pipette 100 µL of plasma into a 96-well plate.

    • Add 10 µL of the internal standard working solution and vortex.

    • Add 200 µL of 4% phosphoric acid in water to each well to pre-treat the sample.

    • Condition the SPE plate wells with 500 µL of methanol, followed by 500 µL of water.

    • Load the entire pre-treated sample onto the SPE plate.

    • Wash the plate with 500 µL of 0.1% formic acid in water, followed by 500 µL of methanol.

    • Elute the analyte and IS with 500 µL of 5% ammonium hydroxide in methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • LC-MS/MS Analysis:

    • LC Column: C18, 2.1 x 50 mm, 1.8 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions and equilibrate for 1 minute.

    • Injection Volume: 5 µL.

    • MS Ionization: ESI, Positive Mode.

    • MRM Transitions: Monitor pre-determined precursor-to-product ion transitions for the analyte and its SIL-IS.

Comparison with Alternative Analytical Technologies

While LC-MS/MS is the gold standard for small molecule quantification in regulated bioanalysis, it's useful to understand its position relative to other technologies.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly sensitive and specific but is generally suitable only for volatile and thermally stable compounds. For a non-volatile molecule like 4-{[4-(propan-2-yl)phenyl]methyl}piperidine, GC-MS would require a chemical derivatization step to increase volatility, adding complexity and potential variability to the workflow.[10]

  • Immunoassays (e.g., ELISA): Ligand-binding assays are the workhorse for large molecule (protein) therapeutics.[3] While they can be developed for small molecules, this requires the generation of highly specific antibodies, which is a time-consuming and expensive process. Furthermore, immunoassays are prone to cross-reactivity with structurally similar molecules, such as metabolites, which can lead to inaccurate results. LC-MS/MS offers superior specificity and a much shorter development timeline for novel small molecules.[9]

Conclusion

The validation of a bioanalytical method is a systematic process that establishes, through documented evidence, that the method is reliable and fit for its intended purpose.[4][14] For the quantification of 4-{[4-(propan-2-yl)phenyl]methyl}piperidine in plasma, a method utilizing solid-phase extraction and LC-MS/MS provides the optimal balance of selectivity, sensitivity, and robustness required for regulatory compliance. By rigorously evaluating parameters from selectivity to stability, we build a self-validating system that ensures the integrity of the data generated. This, in turn, supports critical decision-making throughout the drug development lifecycle, ultimately contributing to the delivery of safe and effective medicines.

References

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26).
  • European Medicines Agency. (2015, June 3). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • ECA Academy. (2011, August 17). EMA Guideline on bioanalytical Method Validation adopted. Retrieved from [Link]

  • European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Validation of Bioanalytical Methods — Highlights of FDA's Guidance. (n.d.).
  • Mastering Bioanalytical Method Validation: A Practical Guide for Laboratory Professionals. (2025, May 22).
  • EPTRI. (2019, June 24). EMA released for public consultation the draft ICH guideline M10 on bioanalytical method validation. Retrieved from [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012, February 15).
  • Mohammed Abdessadek et al. (2023, August 4). Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review.
  • Bioanalytical method validation: An updated review. (n.d.). PMC. Retrieved from [Link]

  • Dahal, U. P., Jones, J. P., Davis, J. A., & Rock, D. A. (n.d.). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. PMC. Retrieved from [Link]

  • LC-MS Sample Preparation: Techniques & Challenges. (n.d.).
  • Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. (n.d.). Analyst (RSC Publishing). Retrieved from [Link]

  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. (n.d.). The Blog - Tecan. Retrieved from [Link]

  • Sensitive, Robust Quantitative Analysis of Small Molecule Mixture in Plasma. (2017, November 30).
  • Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples. (n.d.). Lirias. Retrieved from [Link]

  • Agilex Biolabs. (2024, November 6). Designing LCMS Studies with the FDA in Mind from the Start. Retrieved from [Link]

  • Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples. (2022, April 15). LCGC International. Retrieved from [Link]

  • Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. (2022, April 15). LCGC International. Retrieved from [Link]

  • LC-MS method validation resources. (2024, August 4). Reddit. Retrieved from [Link]

  • Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. (2014, November 13). PMC. Retrieved from [Link]

  • LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. (n.d.).
  • Optimised plasma sample preparation and LC‐MS analysis to support large‐scale proteomic analysis of clinical trial specimens: Application to the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) trial. (n.d.). PMC. Retrieved from [Link]

  • 4-propionyloxy-4-phenyl-N-methylpiperidine. (n.d.). PubChem. Retrieved from [Link]

  • Methyl 4-[phenyl(propanoyl)amino]piperidine-4-carboxylate Properties. (2025, October 15). EPA. Retrieved from [Link]

  • Optimization Strategies for Mass Spectrometry-Based Untargeted Metabolomics Analysis of Small Polar Molecules in Human Plasma. (2023, August 7). MDPI. Retrieved from [Link]

  • 4-Fenilpiperidina. (n.d.). Chem-Impex. Retrieved from [Link]

  • 4-Phenylpiperidine. (n.d.). Wikipedia. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

4-{[4-(Propan-2-yl)phenyl]methyl}piperidine proper disposal procedures

Introduction: The Chemical Context You are handling 4-{[4-(Propan-2-yl)phenyl]methyl}piperidine (often referred to in synthesis as 4-(4-Isopropylbenzyl)piperidine). This is not a generic solvent; it is a lipophilic secon...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Chemical Context

You are handling 4-{[4-(Propan-2-yl)phenyl]methyl}piperidine (often referred to in synthesis as 4-(4-Isopropylbenzyl)piperidine). This is not a generic solvent; it is a lipophilic secondary amine often used as a pharmacophore in drug discovery (e.g., sigma receptor ligands or antifungal pathways).

Why This Matters for Disposal: Unlike simple piperidine, the 4-isopropylbenzyl moiety significantly increases the molecule's lipophilicity (LogP > 3.5). This changes the disposal risk profile in two critical ways:

  • Aquatic Toxicity: It binds aggressively to organic matter in water systems, making it highly toxic to aquatic life. Down-the-drain disposal is absolutely prohibited.

  • Persistence: The bulky benzyl group slows biodegradation compared to simple aliphatic amines.

This guide treats the substance as a High-Priority Organic Base requiring thermal destruction.

Hazard Identification & Pre-Disposal Assessment

Before removing the vessel from the hood, you must validate the waste stream. This molecule exhibits "Dual-Hazard" characteristics: Corrosivity (due to the amine) and Environmental Toxicity (due to the lipophilic tail).

Physicochemical Properties Relevant to Disposal
PropertyValue (Approximate Class)Disposal Implication
Physical State Viscous Liquid / Low-melting SolidRequires solvent rinse for complete container emptying.
Basicity (pKa) ~10.8 - 11.2 (Conjugate Acid)Incompatible with Acids. Exothermic reaction risk.
Flash Point > 100°C (Estimated)Combustible. Classified as "Organic Waste" for incineration.
Water Solubility Low / NegligibleWill form biphasic layers in aqueous waste; requires organic solvent carrier.

Segregation: The Self-Validating System

CRITICAL SAFETY WARNING: The most common accident involving piperidine derivatives is accidental polymerization or vigorous exotherms in the waste drum. You must segregate this waste stream based on chemical reactivity, not just "convenience."

The "Nitrosamine Rule": As a secondary amine, this compound reacts with Nitrosating Agents (Nitrites, Nitrous Acid, NOx) to form N-Nitrosamines , which are potent carcinogens.

  • NEVER dispose of this compound in a container holding oxidizing acids (HNO3) or sodium nitrite.

Waste Segregation Logic Diagram

Use this logic flow to determine the correct waste container.

SegregationLogic Start Waste: 4-{[4-(Propan-2-yl)phenyl]methyl}piperidine Check1 Is the waste mixed with Acids? Start->Check1 Check2 Is it mixed with Oxidizers/Nitrites? Check1->Check2 No Result1 STOP: Neutralize carefully first. Exothermic Risk. Check1->Result1 Yes Check3 Is it mixed with Halogenated Solvents? Check2->Check3 No Result2 STOP: SEVERE RISK. Carcinogen Formation (Nitrosamines). Check2->Result2 Yes Result3 Stream A: Halogenated Organic Waste Check3->Result3 Yes (e.g., DCM) Result4 Stream B: Non-Halogenated Organic Waste (Preferred Route) Check3->Result4 No (e.g., MeOH, EtOAc)

Caption: Logical decision tree for segregating secondary amine waste to prevent incompatible reactions.

Operational Disposal Procedures

Scenario A: Small Scale (Lab Bench / R&D)

Context: < 100 mL residual reaction mixture or contaminated glassware.

  • Preparation:

    • Don PPE: Nitrile gloves (double gloved recommended due to lipophilicity), safety goggles, and lab coat.

    • Work inside a fume hood.[1][2]

  • Solubilization:

    • The compound is sticky. Do not attempt to wash with water.

    • Rinse glassware with Methanol or Ethanol . These are miscible with the amine and burn cleanly in incinerators.

  • Consolidation:

    • Transfer the rinse into the Non-Halogenated Organic Waste container (unless you used DCM/Chloroform as the rinse solvent).

    • pH Check: If the waste stream is predominantly acidic (from other users), verify that adding this amine won't cause a boil-over. If unsure, use a separate small container labeled "Basic Organic Waste."

  • Labeling:

    • Tag must read: Flammable, Corrosive (Basic), Toxic.

    • List specific components: Methanol (90%), Piperidine derivative (10%).

Scenario B: Bulk / Process Scale

Context: > 1 L or pure substance disposal.

  • Container Selection:

    • Use HDPE (High-Density Polyethylene) or Steel drums.

    • Avoid Aluminum if the pH is > 12 (amines can corrode aluminum, generating hydrogen gas).

  • Neutralization (Optional but Recommended for Safety):

    • If disposing of the pure amine, it is safer to convert it to a salt before disposal to reduce volatility and skin absorption risk.

    • Protocol: Dissolve in ethanol, cool in an ice bath, and slowly add 1.0 equivalent of HCl (in ether or dioxane).

    • Dispose of the resulting hydrochloride salt as solid hazardous waste.

  • Final Disposal Path:

    • High-Temperature Incineration (Rotary Kiln): This is the only acceptable terminal disposal method.

    • The nitrogen content requires the incinerator facility to manage NOx emissions.

Emergency Spill Response

If a spill occurs, the lipophilic nature of the molecule means it will rapidly penetrate skin. Speed is essential.

SpillResponse Alert 1. Alert & Evacuate (Fume Hazard) PPE 2. Don PPE (Resp. Protection if outside hood) Alert->PPE Contain 3. Containment Use Sand or Vermiculite (NO Paper Towels - Fire Risk) PPE->Contain Clean 4. Solvent Wipe Use Ethanol on surface Contain->Clean Pack 5. Double Bag Label as Hazardous Waste Clean->Pack

Caption: Immediate workflow for managing spills of lipophilic amines.

Why No Paper Towels? Concentrated amines on cellulose (paper) can undergo slow oxidation, leading to heat generation and potential spontaneous combustion. Use inert absorbents like Vermiculite or Diatomaceous Earth .[2]

Regulatory & Environmental Compliance

  • RCRA (USA): This compound is not P-listed or U-listed specifically. However, it falls under Characteristic Waste :

    • D001: If in a flammable solvent.

    • D002: If the pH of the aqueous solution is > 12.5.

  • European Waste Code (EWC): Likely 07 05 04 * (other organic solvents, washing liquids and mother liquors).

The Ecological Mandate: As a scientist, you must recognize that benzyl-piperidines are often designed to penetrate biological membranes (e.g., fungal cell walls). If released into the sewer, they can bypass standard water treatment filtration, causing long-term aquatic toxicity. Zero discharge to sewer is the absolute rule.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • U.S. Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261.[3]

  • PubChem. (n.d.). Piperidine Compound Summary (General Safety Data). National Library of Medicine.

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets.

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